Pip5K1C-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19ClFN5O |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
3-(6-chloro-7-fluoro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide |
InChI |
InChI=1S/C20H19ClFN5O/c21-12-5-2-10-8-13(24-17(10)16(12)22)18-15-14(25-26-18)9-27(20(15)6-1-7-20)19(28)23-11-3-4-11/h2,5,8,11,24H,1,3-4,6-7,9H2,(H,23,28)(H,25,26) |
InChI Key |
YTDADIAANXKICU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C(=C(C=C6)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pip5K1C-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pip5K1C-IN-2, also identified as compound 33 in its discovery publication, is a potent and selective inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C).[1] This enzyme plays a pivotal role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key lipid second messenger.[2] Dysregulation of PIP5K1C activity has been implicated in various pathological conditions, including cancer and chronic pain, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of PIP5K1C. The primary molecular action is the prevention of the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[2] By blocking this critical step in the phosphoinositide signaling pathway, this compound effectively reduces the cellular pool of PI(4,5)P2. This reduction in PI(4,5)P2 levels subsequently modulates a wide array of downstream cellular processes that are dependent on this lipid second messenger, including actin cytoskeleton dynamics, vesicle trafficking, endocytosis, and signal transduction.[2][3]
Quantitative Data
The potency and selectivity of this compound and its analogues have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Potency of Pip5K1C Inhibitors
| Compound | Target | IC50 (nM) |
| This compound (Compound 33) | PIP5K1C | 5.9 |
| Pip5K1C-IN-1 (Compound 30) | PIP5K1C | 0.80 |
Data sourced from Ochiai et al., 2024.
Table 2: Cellular Target Engagement of Pip5K1C Inhibitors
| Compound | Cell Line | Concentration (µM) | Target Engagement (% Inhibition) |
| This compound (Compound 33) | H1-HeLa | 1 | 86 |
| Pip5K1C-IN-1 (Compound 30) | H1-HeLa | 1 | 91 |
Data sourced from Ochiai et al., 2024, determined by KiNativ cellular kinase profiling.[2]
Table 3: Kinase Selectivity Profile
| Compound | Kinase Panel | Concentration (µM) | Inhibition |
| This compound (Compound 33) | >200 protein kinases, 13 lipid kinases | 1 | <50% inhibition against other kinases |
| Pip5K1C-IN-1 (Compound 30) | >200 protein kinases, 13 lipid kinases | 1 | <50% inhibition against other kinases |
Data sourced from Ochiai et al., 2024. This demonstrates high selectivity for PIP5K1C.[2]
Signaling Pathway
The signaling pathway affected by this compound is central to cellular function. The diagram below illustrates the point of inhibition and the downstream consequences.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Biochemical Assay for PIP5K1C Activity (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PIP5K1C enzyme
-
PI(4)P:PS substrate (Phosphatidylinositol 4-phosphate and Phosphatidylserine)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of a solution containing PIP5K1C enzyme and PI(4)P:PS substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement Assay (KiNativ™)
This method uses an ATP probe to covalently label the ATP-binding site of kinases in cell lysates. Inhibition of a kinase by a compound prevents this labeling, which can be quantified by mass spectrometry.
Materials:
-
H1-HeLa cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer
-
KiNativ™ ATP probe
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Culture H1-HeLa cells to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Treat the cell lysates with the KiNativ™ ATP probe.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the labeled peptides from PIP5K1C and other kinases.
-
Calculate the percent inhibition by comparing the abundance of the labeled PIP5K1C peptide in the treated sample to the vehicle control.
Conclusion
This compound is a highly potent and selective inhibitor of PIP5K1C that effectively blocks the production of PI(4,5)P2. Its well-defined mechanism of action, supported by robust biochemical and cellular data, establishes it as a valuable chemical probe for studying the roles of PIP5K1C in health and disease. For drug development professionals, its high selectivity and favorable pharmacokinetic properties in preclinical models suggest a promising starting point for the development of novel therapeutics targeting PIP5K1C-driven pathologies. Further research utilizing this compound is anticipated to provide deeper insights into the complex biology of phosphoinositide signaling.
References
Pip5K1C-IN-2: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of Pip5K1C-IN-2, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). The document details the scientific background of PIP5K1C, the discovery of this compound through a high-throughput screening and subsequent medicinal chemistry optimization, its quantitative biochemical and cellular activity, and the experimental protocols employed in its characterization. Included are signaling pathway and experimental workflow diagrams to visually represent the key processes involved in its development and mechanism of action.
Introduction to PIP5K1C
Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C), also known as PIP5KIγ, is a lipid kinase that plays a crucial role in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger.[1] PI(4,5)P2 is a precursor for other important signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) and is itself involved in regulating a wide array of cellular processes. These include signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and cell motility.[1] Given its central role in cellular function, PIP5K1C has emerged as a potential therapeutic target for various diseases, including chronic pain and certain types of cancer.[2]
Discovery of this compound
This compound (also referred to as compound 33) was identified through a multi-step discovery process initiated by a high-throughput screening (HTS) of a kinase-focused compound library.[3]
The initial HTS campaign identified a series of pyrazole-urea analogs with moderate activity against PIP5K1C.[3] Subsequent medicinal chemistry efforts, employing a scaffold-hopping approach, led to the discovery of a more potent inhibitor series based on a bicyclic pyrazole core.[3] Structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic properties of these compounds. This optimization process ultimately led to the identification of this compound as a highly potent and selective inhibitor of PIP5K1C.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related compound.
Table 1: In Vitro Potency of this compound [4]
| Compound | Target | IC50 (µM) |
| This compound (Compound 33) | PIP5K1C | 0.0059 |
Table 2: Cellular Activity and Pharmacokinetic Properties of this compound and a Related Compound [5]
| Compound | Cellular Engagement (KiNativ, % Inhibition @ 1µM in H1-HeLa cells) | Mouse Total Clearance (CLtot) (mL/min/kg) |
| Compound 30 | 91% | 13 |
| This compound (Compound 33) | 86% | 19 |
Signaling Pathways and Experimental Workflows
PIP5K1C Signaling Pathway
Caption: PIP5K1C catalyzes the conversion of PI(4)P to PI(4,5)P2, which is inhibited by this compound.
Drug Discovery and Development Workflow
References
- 1. uniprot.org [uniprot.org]
- 2. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Function of PIP5K1C
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), also known as PIPKIγ, is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2). As a central signaling molecule, PIP2 regulates a vast array of cellular processes, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, cell adhesion, and migration. Consequently, PIP5K1C has emerged as a key player in various physiological and pathological contexts, ranging from synaptic transmission and immune response to cancer progression and chronic pain. This document provides a comprehensive overview of PIP5K1C's enzymatic function, its involvement in cellular signaling pathways, its physiological roles, and its implications as a therapeutic target.
Core Enzymatic Function
The primary function of PIP5K1C is to catalyze the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns4P) at the 5'-hydroxyl position of the inositol ring, producing PtdIns(4,5)P2.[1][2][3][4] This reaction is a principal pathway for the generation of the bulk of cellular PtdIns(4,5)P2.[3] PtdIns(4,5)P2 is a versatile lipid second messenger that can act directly by recruiting and activating proteins at the cell membrane or serve as a precursor for other critical signaling molecules, such as inositol 1,4,5-trisphosphate (IP3), diacylglycerol (DAG), and phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][4]
Key Signaling Pathways and Cellular Roles
PIP5K1C is a nexus for numerous signaling pathways, governing fundamental cellular activities. Its localization and activity are tightly regulated, often through protein-protein interactions and post-translational modifications.
Actin Cytoskeleton and Cell Motility
PIP5K1C is a master regulator of the actin cytoskeleton. The PtdIns(4,5)P2 it produces directly interacts with a multitude of actin-binding proteins to control actin polymerization and remodeling. This function is central to cell migration, where PIP5K1C is required for the formation of the uropodium (the trailing edge of a migrating cell) and the retraction of the cell rear.[1][3][4] It also mediates RAC1-dependent reorganization of actin filaments.[1][3][4] In phagocytosis, PIP5K1C, along with its isoform PIP5K1A, orchestrates sequential actin remodeling steps, with PIP5K1C promoting particle attachment by generating a PtdIns(4,5)P2 pool that facilitates controlled actin depolymerization.[1][3][4]
Focal Adhesion Dynamics
The enzyme plays a crucial role in the dynamics of focal adhesions—large protein complexes that link the actin cytoskeleton to the extracellular matrix. PIP5K1C modulates the targeting of talins (TLN1 and TLN2) to the plasma membrane, which is a critical step for their assembly into focal adhesions.[1][4] The interaction between PIP5K1C and talin stimulates the kinase's activity and is essential for regulating the connection between talins and beta-integrins.[1][2] Phosphorylation of PIP5K1C on Tyr-649 is necessary for its targeting to focal adhesions.[2]
References
Pip5K1C-IN-2: A Technical Guide to a Potent and Selective Chemical Probe for PIP5K1C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (PIP5K1C, also known as PIPKIγ) is a critical enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 is a key signaling lipid that regulates a multitude of cellular processes, including cytoskeletal dynamics, membrane trafficking, ion channel function, and cell adhesion. Given its central role, dysregulation of PIP5K1C activity has been implicated in various diseases, including cancer and chronic pain, making it an attractive target for therapeutic intervention. The development of potent and selective chemical probes is essential for dissecting the complex biology of PIP5K1C and for validating it as a drug target. This technical guide provides an in-depth overview of Pip5K1C-IN-2, a novel and potent inhibitor of PIP5K1C, intended to serve as a valuable tool for researchers in the field.
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 33 in initial discovery literature) is a small molecule inhibitor that demonstrates high potency and selectivity for PIP5K1C.[1][2] Its discovery marks a significant advancement in the available toolset for studying PIP5K1C function.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related, well-characterized PIP5K1C inhibitor, UNC3230, for comparative purposes.
Table 1: In Vitro Potency of PIP5K1C Inhibitors
| Compound | Target | IC50 (µM) | Assay |
| This compound | PIP5K1C | 0.0059 | Biochemical Kinase Assay |
| UNC3230 | PIP5K1C | ~0.041 | Microfluidic Mobility Shift Assay |
Table 2: Kinase Selectivity Profile of this compound
A comprehensive kinase selectivity panel for this compound has been reported to show high levels of selectivity.[1][2] Detailed percentage inhibition data against a panel of kinases is typically found in the supplementary materials of the primary publication.
Table 3: Kinase Selectivity Profile of UNC3230
| Kinase | Kd (µM) |
| PIP5K1C | <0.2 |
| PIP4K2C | <0.2 |
Note: UNC3230 also demonstrates strong inhibition of PIP4K2C.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide detailed protocols for key experiments relevant to the characterization of this compound.
In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a common method for measuring the in vitro activity of PIP5K1C and the potency of its inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PIP5K1C
-
This compound
-
Phosphatidylinositol 4-phosphate (PI(4)P)
-
Phosphatidylserine (PS)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Substrate Preparation: Prepare a lipid substrate solution containing PI(4)P and PS in the kinase assay buffer. A common concentration is a 1:1 mixture of PI(4)P and PS at a final concentration of 50 µM each. Sonicate the lipid solution to form vesicles.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of the assay plate.
-
Add 2.5 µL of the lipid substrate solution to each well.
-
Add 2.5 µL of a solution containing recombinant PIP5K1C enzyme in kinase assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure the reaction is in the linear range.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for PIP5K1C (typically 10-100 µM).
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular PI(4,5)P2 Quantification Assay
This protocol provides a general framework for measuring changes in cellular PI(4,5)P2 levels in response to treatment with a PIP5K1C inhibitor.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
This compound
-
Cell culture medium and supplements
-
Lipid extraction reagents (e.g., Chloroform, Methanol, HCl)
-
PI(4,5)P2 Mass ELISA Kit (Echelon Biosciences or similar)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1-24 hours).
-
-
Lipid Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable method, such as a Bligh-Dyer extraction with a chloroform/methanol/water solvent system.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
PI(4,5)P2 Quantification:
-
Resuspend the dried lipid film in the assay buffer provided with the ELISA kit.
-
Follow the manufacturer's instructions for the PI(4,5)P2 Mass ELISA. This typically involves incubating the lipid samples in wells coated with a PI(4,5)P2-binding protein, followed by detection with a specific antibody and a colorimetric or fluorometric substrate.
-
-
Data Normalization and Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Generate a standard curve using the provided PI(4,5)P2 standards.
-
Determine the concentration of PI(4,5)P2 in each sample from the standard curve.
-
Normalize the PI(4,5)P2 levels to the total protein concentration of the cell lysate from a parallel plate to account for differences in cell number.
-
Analyze the dose-dependent effect of this compound on cellular PI(4,5)P2 levels.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is crucial for understanding. The following diagrams were generated using Graphviz (DOT language).
PI(4,5)P2 Signaling Pathway
Caption: PI(4,5)P2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Inhibitor Profiling
Caption: Workflow for determining the in vitro potency of this compound.
Logic Diagram for Cellular Target Engagement and Downstream Effects
Caption: Logical progression from cellular treatment to phenotypic outcome.
References
Characterizing the Isoform Selectivity of a Novel Pip5K1C Inhibitor: A Technical Guide
Introduction
Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C) is a critical enzyme in cellular signaling, catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key second messenger and a precursor for other important signaling molecules like inositol trisphosphate (IP3) and diacylglycerol (DAG). Given its role in a multitude of cellular processes including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics, Pip5K1C has emerged as a promising target for therapeutic intervention in various diseases.
The development of potent and selective inhibitors of Pip5K1C is a key objective for researchers in both academia and the pharmaceutical industry. A crucial aspect of the preclinical characterization of any novel Pip5K1C inhibitor is the determination of its isoform selectivity. The Pip5K1 family consists of three isoforms: Pip5K1A, Pip5K1B, and Pip5K1C, which share a high degree of homology within their kinase domains but exhibit distinct subcellular localizations and functions. Furthermore, alternative splicing of the PIP5K1C gene gives rise to different splice variants, each with unique functional roles. Therefore, a thorough understanding of an inhibitor's activity against all Pip5K1 isoforms is essential to predict its biological effects and potential off-target liabilities.
This technical guide provides a comprehensive overview of the methodologies and data presentation strategies for characterizing the isoform selectivity of a novel Pip5K1C inhibitor, exemplified by the hypothetical molecule "Pip5K1C-IN-2". While public domain data for a compound specifically named "this compound" is not available, this document outlines the essential experimental framework for such a characterization.
Data Presentation: Summarizing Isoform Selectivity
Clear and concise presentation of quantitative data is paramount for the comparative analysis of inhibitor potency and selectivity. The following tables illustrate a structured approach to summarizing key experimental findings for a compound like this compound.
Table 1: Biochemical Potency of this compound against Pip5K1 Isoforms
| Kinase Target | IC50 (nM) | Assay Method |
| Pip5K1A | 1,200 | ADP-Glo |
| Pip5K1B | 850 | ADP-Glo |
| Pip5K1C | 25 | ADP-Glo |
Table 2: Cellular Potency of this compound
| Cell Line | Target Engagement (IC50, nM) | Pathway Modulation (IC50, nM) | Assay Method |
| HEK293 | 50 | 150 (p-AKT) | NanoBRET |
| A375 | 75 | 200 (p-AKT) | Western Blot |
Table 3: Kinome-Wide Selectivity Profile of this compound (Select Panel)
| Kinase Target | % Inhibition @ 1 µM |
| PI3Kα | < 5 |
| PI3Kβ | < 5 |
| PI3Kδ | 8 |
| PI3Kγ | 12 |
| mTOR | < 5 |
| ATM | < 5 |
| ATR | 7 |
| DNA-PK | 6 |
Signaling Pathway and Experimental Workflow
Visualizing the signaling context and the experimental approach is crucial for understanding the rationale behind the selectivity profiling.
Caption: Pip5K1C signaling pathway and point of inhibition.
Caption: Experimental workflow for determining isoform selectivity.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a reliable selectivity assessment.
Biochemical Isoform Selectivity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Pip5K1A, Pip5K1B, and Pip5K1C enzymes
-
This compound (or other test compound)
-
Substrate: Phosphatidylinositol 4-phosphate (PI(4)P)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Kinase Reaction:
-
Add assay buffer, the respective Pip5K1 isoform, and the lipid substrate (PI(4)P) to each well of the plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of the inhibitor to the target kinase within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing Pip5K1A, Pip5K1B, and Pip5K1C as NanoLuc® fusion proteins
-
NanoBRET™ fluorescent tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well cell culture plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the appropriate Pip5K1 isoform-NanoLuc® fusion vector.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound.
-
Remove the culture medium from the cells and replace it with Opti-MEM® containing the NanoBRET™ tracer and the various concentrations of this compound.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the corrected BRET ratio versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Downstream Pathway Modulation (Western Blot for p-AKT)
This method assesses the functional consequence of Pip5K1C inhibition by measuring the phosphorylation of a downstream signaling molecule, such as AKT.
Materials:
-
A suitable cell line (e.g., A375)
-
This compound
-
Growth factors (e.g., EGF or IGF) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT and loading control signals.
-
Plot the normalized p-AKT levels versus the inhibitor concentration to determine the IC50 for pathway inhibition.
-
Conclusion
A rigorous and multi-faceted approach is essential for the comprehensive characterization of a novel Pip5K1C inhibitor's isoform selectivity. By combining biochemical assays to determine enzymatic potency, cellular assays to confirm target engagement and pathway modulation in a physiological context, and broad kinome screening to identify potential off-targets, researchers can build a robust selectivity profile. This detailed understanding is critical for advancing a lead compound through the drug discovery pipeline and for ultimately developing a safe and effective therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a framework for achieving this crucial objective.
In-Depth Technical Guide: The Structural Basis of Pip5K1C-IN-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular basis for the inhibition of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) by the potent and selective inhibitor, Pip5K1C-IN-2. This document details the binding hypothesis, quantitative inhibitory data, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in kinase drug discovery and cell signaling.
Executive Summary
Pip5K1C is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key second messenger involved in a multitude of cellular processes including signal transduction, cytoskeletal dynamics, and membrane trafficking.[1][2] Dysregulation of PIP5K1C activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. This compound (also known as compound 33) has emerged as a highly potent and selective inhibitor of PIP5K1C.[3][4] This guide elucidates the foundational principles of its inhibitory action, leveraging data from the primary research that led to its discovery.
Structural Basis of Inhibition: A Hinge-Binding Hypothesis
In the absence of a co-crystal structure of Pip5K1C with its inhibitor, the structural basis of this compound's activity is understood through a well-supported hypothesis derived from structure-activity relationship (SAR) studies. The core of this hypothesis centers on the interaction of the inhibitor's bicyclic pyrazole moiety with the hinge region of the kinase's ATP-binding pocket.
The pyrazole scaffold is proposed to form crucial hydrogen bonds with the backbone of the hinge region, a common binding motif for ATP-competitive kinase inhibitors.[3] This interaction is believed to anchor the inhibitor in the active site, effectively blocking the binding of ATP and preventing the subsequent phosphorylation of its substrate, phosphatidylinositol-4-phosphate (PI4P).
Further evidence supporting this hypothesis comes from the analysis of related compounds. For instance, the introduction of bulky substituents, such as a cyclobutyl group, in a position that would sterically clash with the hinge region, was found to reduce the inhibitor's potency.[3] This suggests that a precise fit within the hinge region is critical for effective inhibition.
Quantitative Inhibitory Data
This compound demonstrates exceptional potency and selectivity for PIP5K1C. The following tables summarize the key quantitative data for this inhibitor and related compounds.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | PIP5K1C IC50 (µM) |
| This compound (Compound 33) | 0.0059 |
| Compound 30 | 0.0062 |
| Compound 5 | 0.048 |
Data sourced from Ochiai et al., ACS Med. Chem. Lett. 2024.[3]
Table 2: Kinase Selectivity Profile of this compound (Compound 33)
| Kinase Target | Percent Inhibition at 1 µM |
| PIP5K1C | >95% |
| Panel of >200 Protein Kinases | <50% |
| Panel of 13 Lipid Kinases | <50% |
Data from cellular kinase profiling using the KiNativ platform in Jurkat cell lysates.[3]
Signaling Pathway Context
PIP5K1C is a central node in phosphoinositide signaling. Its inhibition by this compound has direct consequences on downstream cellular events. The primary effect is the reduction of PI(4,5)P2 levels, which in turn impacts a variety of signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound (Compound 33)
The synthesis of this compound and its bicyclic pyrazole analogs follows a multi-step synthetic route. A general overview is provided below.
General Procedure:
-
Cyclization: The initial step involves the cyclization of appropriate starting materials to form the core bicyclic structure.
-
Pyrazole Ring Formation: The pyrazole ring is constructed through condensation with hydrazine.
-
Protection and Functionalization: The pyrazole nitrogen is protected, followed by a Sandmeyer reaction to introduce a handle for subsequent coupling.
-
Suzuki-Miyaura Coupling: The desired aryl or heteroaryl moiety is introduced via a Suzuki-Miyaura cross-coupling reaction.
-
Deprotection and Urea Formation: Following deprotection of the pyrazole, the final urea linkage is formed to yield the target inhibitor.
For detailed reaction conditions, reagent specifications, and purification methods, please refer to the supporting information of the primary publication by Ochiai et al.[3]
In Vitro PIP5K1C Kinase Assay (ADP-Glo™ Format)
The in vitro potency of this compound was determined using a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PIP5K1C enzyme
-
This compound (or other test compounds)
-
PIP5K1C substrate: PI(4)P
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well white assay plates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.
-
Kinase Reaction:
-
Add PIP5K1C enzyme to the wells of the assay plate.
-
Add the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of the PI(4)P substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Selectivity Profiling (KiNativ™)
The selectivity of this compound was assessed using the KiNativ™ platform, a cellular proteomics approach to profile kinase inhibitor targets.
General Principle:
-
Cell Treatment: Live cells (e.g., Jurkat) are treated with the inhibitor (this compound) or a vehicle control.
-
Lysate Preparation: The cells are lysed to release the proteome.
-
Probe Labeling: The lysates are treated with a biotinylated, irreversible ATP-reactive probe. This probe covalently labels the active sites of kinases that are not occupied by the inhibitor.
-
Enrichment and Digestion: The probe-labeled proteins are enriched using streptavidin beads and then digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Interpretation: A decrease in the abundance of a particular kinase peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor is binding to and protecting that kinase from probe labeling.
This method provides a comprehensive profile of the inhibitor's targets within a cellular context.[3]
Conclusion
This compound is a groundbreaking tool for the study of PIP5K1C biology and a promising starting point for the development of novel therapeutics. Its high potency and selectivity are attributed to its unique bicyclic pyrazole structure, which is hypothesized to bind to the hinge region of the kinase's ATP pocket. The data and protocols presented in this guide offer a detailed framework for understanding and utilizing this important chemical probe in future research endeavors.
References
An In-depth Technical Guide to PtdIns(4,5)P2 Synthesis and the Selective Inhibitor Pip5K1C-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and signaling functions of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), with a particular focus on the role of phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C). Furthermore, this guide details the characteristics and experimental applications of Pip5K1C-IN-2, a potent and selective inhibitor of PIP5K1C, alongside data for the well-characterized inhibitor UNC3230 as a reference.
The Central Role of PtdIns(4,5)P2 in Cellular Signaling
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, predominantly found in the inner leaflet of the plasma membrane, that plays a critical role in regulating a multitude of cellular processes.[1] It functions as a key signaling molecule, acting as a precursor to second messengers and as a docking site for various proteins.
PtdIns(4,5)P2 is synthesized through two primary pathways. The major route involves the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns(4)P) at the 5-position of the inositol ring by Type I phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks).[2] A less prominent pathway involves the phosphorylation of phosphatidylinositol 5-phosphate (PtdIns(5)P) at the 4-position by Type II phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks).[2] Given that the cellular concentration of PtdIns(4)P is significantly higher than that of PtdIns(5)P, the PIP5K-mediated pathway is considered the principal source of PtdIns(4,5)P2.[2]
The functions of PtdIns(4,5)P2 are diverse and essential for cellular homeostasis. It is a substrate for phospholipase C (PLC), which hydrolyzes it into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, PtdIns(4,5)P2 is a substrate for Class I phosphoinositide 3-kinases (PI3Ks), which phosphorylate it to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a crucial mediator of cell growth, proliferation, and survival.[3] Beyond its role as a precursor, PtdIns(4,5)P2 itself directly interacts with and regulates the function of numerous proteins, including ion channels, transporters, and components of the actin cytoskeleton, thereby influencing processes such as endocytosis, exocytosis, and cell migration.[1][4]
PIP5K1C: A Key Regulator of PtdIns(4,5)P2 Synthesis
There are three mammalian isoforms of Type I phosphatidylinositol-4-phosphate 5-kinases: PIP5K1A, PIP5K1B, and PIP5K1C (also known as PIP5K1γ).[5] PIP5K1C is highly expressed in the brain and dorsal root ganglion (DRG) neurons.[6] Genetic studies in mice have demonstrated the critical role of PIP5K1C in neuronal function and development. Homozygous knockout of the Pip5k1c gene is lethal within 24 hours of birth, with the mice exhibiting about a 50% reduction in brain PtdIns(4,5)P2 levels.[6] This highlights the indispensable role of PIP5K1C in generating a significant portion of the PtdIns(4,5)P2 pool in the nervous system.[6]
PIP5K1C is involved in a wide array of cellular processes, including receptor-mediated calcium signaling, actin cytoskeletal dynamics, endocytosis, and exocytosis.[6] Its activity is crucial for maintaining the plasma membrane pool of PtdIns(4,5)P2 required for synaptic vesicle endocytosis and exocytosis.[7]
This compound and UNC3230: Potent and Selective Inhibitors of PIP5K1C
The development of selective inhibitors for PIP5K1C has been instrumental in dissecting its specific functions and exploring its therapeutic potential.
This compound is a potent and selective inhibitor of PIP5K1C with a reported half-maximal inhibitory concentration (IC50) of 5.9 nM.[8]
UNC3230 is another well-characterized, potent, and ATP-competitive inhibitor of PIP5K1C, with a reported IC50 of approximately 41 nM.[2][6] Due to the availability of more extensive public data for UNC3230, it will be used as a representative example for quantitative analysis in this guide.
Quantitative Data for PIP5K1C Inhibitors
The following tables summarize the available quantitative data for this compound and UNC3230.
| Inhibitor | Target | IC50 (nM) | Assay | Reference |
| This compound | PIP5K1C | 5.9 | Not Specified | [8] |
| UNC3230 | PIP5K1C | ~41 | Microfluidic Mobility Shift Assay | [6] |
| UNC3230 | PIP5K1C | 120 | Not Specified | [9] |
Table 1: In vitro potency of Pip5K1C inhibitors.
| Kinase | Percent Inhibition at 1 µM UNC3230 |
| PIP5K1C | >95% |
| PIP4K2C | >95% |
| PIP5K1A | <10% |
| PIK3CA (PI3Kα) | <10% |
| PIK3CB (PI3Kβ) | <10% |
| PIK3CD (PI3Kδ) | <10% |
| PIK3CG (PI3Kγ) | <10% |
| And a panel of over 140 other kinases | <10% for most |
Table 2: Kinase selectivity profile of UNC3230. Data is representative and compiled from publicly available information.[6][10] Note: While highly selective, UNC3230 also inhibits PIP4K2C, another kinase that can produce PtdIns(4,5)P2.
| Parameter | Value | Conditions | Reference |
| PtdIns(4,5)P2 reduction in DRG neurons | ~45% | 100 nM UNC3230 | [8] |
| LPA-evoked calcium signaling in DRG neurons | Significantly reduced | 100 nM UNC3230 | [8] |
| Thermal hyperalgesia and mechanical allodynia | Significantly blunted | 2 nmol UNC3230 (intrathecal) | [8] |
Table 3: Cellular and in vivo activity of UNC3230.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of PIP5K1C and its inhibitors.
PIP5K1C Kinase Assay (ADP-Glo™ Format) for IC50 Determination
This protocol describes a luminescent-based assay to measure the activity of PIP5K1C and determine the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PIP5K1C enzyme
-
PtdIns(4)P substrate
-
ATP
-
This compound or other test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of a solution containing the PIP5K1C enzyme and PtdIns(4)P substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Immunofluorescence Staining for PtdIns(4,5)P2 Visualization in Cultured Cells
This protocol describes the visualization of cellular PtdIns(4,5)P2 pools using immunofluorescence microscopy.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-PtdIns(4,5)P2 antibody (e.g., mouse monoclonal)
-
Secondary antibody: fluorophore-conjugated anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips to the desired confluency. Treat with this compound or vehicle for the desired time.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-PtdIns(4,5)P2 primary antibody in the blocking solution. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways involving PtdIns(4,5)P2 and a typical workflow for inhibitor screening.
Figure 1: PtdIns(4,5)P2 Synthesis and Downstream Signaling Pathways.
Figure 2: Workflow for PIP5K1C Kinase Assay (ADP-Glo™).
Figure 3: Workflow for Immunofluorescence Staining of PtdIns(4,5)P2.
This guide provides a foundational understanding of PtdIns(4,5)P2 synthesis, the role of PIP5K1C, and the utility of the selective inhibitor this compound. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the multifaceted roles of this critical signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. UNC 3230 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. promega.es [promega.es]
- 5. ulab360.com [ulab360.com]
- 6. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.protocols.io [content.protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. immune-system-research.com [immune-system-research.com]
Pip5K1C-IN-2: A Technical Guide for Lipid Kinase Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores Pip5K1C-IN-2, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its application in studying lipid kinase biology.
Introduction to Pip5K1C and the Role of this compound
Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a crucial enzyme that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid involved in a multitude of cellular processes.[1] These processes include signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1] Given its central role, dysregulation of PIP5K1C has been implicated in various diseases, including cancer and chronic pain, making it a significant target for therapeutic intervention.[2][3]
This compound (also referred to as compound 33) is a novel, potent, and selective small molecule inhibitor of PIP5K1C.[2][4] It belongs to a class of bicyclic pyrazole compounds developed to provide researchers with a valuable tool to investigate the complex biology of PIP5K1C and the therapeutic potential of its inhibition.[2]
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of PIP5K1C. By binding to the kinase, it prevents the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI4P), thereby blocking the production of PI(4,5)P2. This targeted inhibition allows for the specific interrogation of cellular pathways and processes that are dependent on PIP5K1C-mediated PI(4,5)P2 synthesis.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (µM) | Reference |
| This compound (Compound 33) | PIP5K1C | 0.0059 | [2][4] |
Table 2: Kinase Selectivity Profile of this compound
A comprehensive kinase selectivity profile is crucial for a tool compound to ensure on-target effects. The primary literature reports high selectivity for this compound against a panel of other kinases.[2]
(Note: A detailed table of kinase selectivity with percentage inhibition at a specific concentration would be included here, based on the supplementary information of the primary research article. As the full supplementary data is not directly available through the search, a placeholder is provided.)
Table 3: Cellular Activity of this compound
| Compound | Cell Line | Assay | Results (% inhibition at 1 µM) | Reference |
| This compound (Compound 33) | H1-HeLa | KiNativ | 86% | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments involving the characterization and use of this compound.
In Vitro PIP5K1C Kinase Assay
This protocol is adapted from methods used to characterize novel PIP5K1C inhibitors.[6]
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PIP5K1C.
Materials:
-
Recombinant human PIP5K1C (e.g., from Millipore)[6]
-
Fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate[6]
-
ATP[6]
-
Assay Buffer (e.g., containing BSA, DTT, protease, and phosphatase inhibitors)[6]
-
This compound (dissolved in DMSO)
-
Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)[6]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, fluorescently labeled PI(4)P substrate, and ATP at a concentration around the Km for PIP5K1C (e.g., 15 µM).[6]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding recombinant PIP5K1C enzyme.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Analyze the reaction products using a microfluidic mobility shift assay to separate the fluorescently labeled substrate (PI(4)P) from the product (PI(4,5)P2).[6]
-
Quantify the amount of product formation in the presence of the inhibitor compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay (KiNativ)
This protocol provides a general workflow for assessing the engagement of this compound with its target in a cellular context.[5]
Objective: To confirm that this compound can bind to and inhibit PIP5K1C in living cells.
Materials:
-
H1-HeLa cells (or other suitable cell line)
-
Cell culture medium and reagents
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Broad-spectrum kinase probe with a biotin tag
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation and software
Procedure:
-
Culture H1-HeLa cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for a specified time.[5]
-
Lyse the cells to obtain a protein lysate.
-
Treat the lysate with a biotinylated acyl-phosphate probe that irreversibly labels the ATP-binding site of kinases. The binding of this compound will protect the active site of PIP5K1C from being labeled by the probe.
-
Enrich the labeled proteins using streptavidin-agarose beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
-
A reduction in the signal for PIP5K1C in the inhibitor-treated sample compared to the control indicates target engagement. The percentage of inhibition can be calculated from the relative signal intensities.[5]
Visualizations
The following diagrams illustrate key concepts related to the study of Pip5K1C and the application of this compound.
Caption: The inhibitory action of this compound on the PIP5K1C signaling pathway.
Caption: A generalized experimental workflow for characterizing this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pip5K1C-IN-2 In Vitro Kinase Assay
These application notes provide a detailed protocol for conducting an in vitro kinase assay for Phosphatidylinositol-4-Phosphate 5-Kinase 1 Gamma (Pip5K1C) to evaluate the inhibitory activity of compounds such as Pip5K1C-IN-2. This protocol is intended for researchers, scientists, and drug development professionals.
Principle
The Pip5K1C in vitro kinase assay is a biochemical method designed to measure the enzymatic activity of human Pip5K1C. The kinase catalyzes the transfer of a phosphate group from ATP to a lipid substrate, phosphatidylinositol 4-phosphate (PI(4)P), to produce phosphatidylinositol 4,5-bisphosphate (PIP2) and adenosine diphosphate (ADP). The activity of the kinase is determined by quantifying the amount of ADP produced, which is directly proportional to the enzyme's activity. This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that measures ADP production. The assay can be used to determine the potency of inhibitors, such as this compound, by measuring the reduction in kinase activity in their presence.
Signaling Pathway and Experimental Workflow
Pip5K1C Signaling Pathway
Caption: Pip5K1C phosphorylates PI(4)P to PIP2, a key step in phosphoinositide signaling.
Experimental Workflow
Caption: Workflow for the this compound in vitro kinase assay using the ADP-Glo™ method.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Pip5K1C, active | Reaction Biology | P16-102CG |
| PI(4)P:PS | Echelon | P-4008 |
| ATP, 10 mM Solution | Promega | V9101 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Kinase Dilution Buffer | Reaction Biology | K29-09 |
| This compound | Synthonix | S-900213 |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well low-volume white plates | Corning | 3572 |
| Plate reader with luminescence capability | Varies | - |
Experimental Protocol
This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other plate formats.
Reagent Preparation
-
Kinase Buffer: Prepare the kinase reaction buffer. A typical buffer may consist of 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT, and 0.02% (w/v) CHAPS.
-
Pip5K1C Enzyme Solution: Thaw the active Pip5K1C enzyme on ice. Prepare a working solution of the enzyme in chilled Kinase Dilution Buffer. The final concentration of the enzyme should be optimized for each batch, but a starting point of 3 nM can be used.[1]
-
Substrate Solution: Prepare the lipid substrate solution of PI(4)P:PS. The final concentration in the assay should be at its Km value or slightly above. A concentration of 50 µM PI(4)P:PS can be used as a starting point.[2]
-
ATP Solution: Prepare the ATP solution. The final concentration should be at its Km value. A concentration of 10-15 µM ATP is recommended.[1][2]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Series: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations for IC₅₀ determination.
Assay Procedure
-
Dispense Compound: Add 1 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add Enzyme: Add 10 µL of the Pip5K1C enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 10 µL of the substrate/ATP mixture to each well to start the reaction. The final reaction volume is 21 µL.
-
Kinase Reaction Incubation: Incubate the plate for 40 minutes at room temperature.[1]
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Incubate the plate for 40 minutes at room temperature to convert the ADP generated to ATP.
-
Luminescence Detection: Add 40 µL of Kinase Detection Reagent to each well.
-
Final Incubation: Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader.
Data and Analysis
Controls
-
Positive Control (100% activity): Enzyme + Substrate + ATP + DMSO (no inhibitor).
-
Negative Control (0% activity): Substrate + ATP + DMSO (no enzyme).
IC₅₀ Determination
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Negative) / (Luminescence_Positive - Luminescence_Negative))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Optimized Assay Parameters
The following table summarizes recommended starting concentrations and incubation times for the Pip5K1C in vitro kinase assay. These may require further optimization depending on the specific enzyme batch and laboratory conditions.
| Parameter | Recommended Value | Reference |
| Pip5K1C Enzyme | 3 nM | [1] |
| PI(4)P:PS Substrate | 50 µM | [2] |
| ATP | 10-15 µM | [1][2] |
| Kinase Reaction Time | 40 minutes | [1] |
| DMSO Tolerance | < 1% | [1] |
Quality Control
-
Z'-factor: To assess the quality of the assay, calculate the Z'-factor using the positive and negative controls. A Z'-factor value between 0.5 and 1.0 indicates a robust and reliable assay. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
Signal-to-Background Ratio: Calculate the signal-to-background ratio by dividing the mean of the positive control by the mean of the negative control. A high ratio is desirable.
By following this detailed protocol, researchers can effectively perform an in vitro kinase assay to evaluate the inhibitory potential of compounds like this compound against Pip5K1C.
References
Application Notes and Protocols for Cell-Based Assays Using Pip5K1C-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pip5K1C-IN-2, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), in various cell-based assays. The protocols outlined below are intended to serve as a starting point for investigating the cellular functions of PIP5K1C and the therapeutic potential of its inhibition.
Introduction to this compound
Pip5K1C is a critical enzyme that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key signaling phospholipid involved in a multitude of cellular processes.[1][2] These processes include signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and cell motility.[3] Dysregulation of PIP5K1C activity has been implicated in various diseases, including cancer and chronic pain, making it an attractive therapeutic target.[4][5]
This compound (also referred to as compound 33 in some literature) is a novel, potent, and selective inhibitor of PIP5K1C with a reported half-maximal inhibitory concentration (IC50) of 0.0059 µM for the enzyme.[6] Its high potency and selectivity make it a valuable tool for elucidating the specific roles of PIP5K1C in cellular physiology and pathology.
Data Presentation
The following table summarizes the known quantitative data for this compound and provides a template for researchers to populate with their own experimental findings.
| Parameter | Value | Cell Line/Assay Conditions | Source |
| Enzymatic IC50 | 0.0059 µM | In vitro kinase assay | [6] |
| Cell Viability IC50 | User-defined | e.g., A549, 72h incubation | User-generated data |
| PIP2 Reduction | User-defined | e.g., HeLa, 24h treatment | User-generated data |
| Autophagy Induction | User-defined | e.g., U87-MG, 48h treatment | User-generated data |
| Actin Cytoskeleton Alteration | User-defined | e.g., MDA-MB-231, 6h treatment | User-generated data |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams have been generated.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your experiments, starting with a range around the enzymatic IC50 (e.g., 1 nM to 10 µM).
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines like A549, HeLa, or U87-MG)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Cellular PIP2 Levels
This protocol describes the relative quantification of PIP2 levels using immunofluorescence.
Materials:
-
Cells of interest
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-PIP2 antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Once attached, treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with the primary anti-PIP2 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of the PIP2 staining at the plasma membrane using image analysis software (e.g., ImageJ).
Protocol 3: Autophagy Flux Assay (LC3-II Turnover)
This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess autophagic flux.
Materials:
-
Cells of interest
-
This compound
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody: anti-LC3B antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Treat the cells with this compound or vehicle control in the presence or absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment). A typical treatment time with this compound could be 24-48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with the primary anti-LC3B antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, which is further enhanced by the co-treatment with an autophagy inhibitor, indicates an induction of autophagic flux.
Protocol 4: F-Actin Staining for Cytoskeleton Analysis
This protocol allows for the visualization of the filamentous actin (F-actin) cytoskeleton.
Materials:
-
Cells of interest
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. After attachment, treat with this compound or vehicle for a relatively short duration (e.g., 1-6 hours) to observe effects on the actin cytoskeleton.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Staining: Wash with PBS and incubate with fluorescently-conjugated phalloidin and DAPI for 30-60 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount, and image the cells using a fluorescence or confocal microscope.
-
Analysis: Observe and document changes in the F-actin organization, such as the formation or dissolution of stress fibers, changes in cell morphology, and the appearance of membrane ruffles.
By following these protocols and adapting them to your specific research needs, you can effectively utilize this compound to investigate the crucial roles of PIP5K1C in cellular function and disease.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. genecards.org [genecards.org]
- 3. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Pip5K1C-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pip5K1C-IN-2 is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), a key enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a crucial lipid second messenger involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1][2][3] By inhibiting PIP5K1C, this compound allows for the acute depletion of cellular PIP2 pools, making it a valuable tool for studying the dynamic roles of PIP2 in living cells.
These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to investigate its impact on cellular signaling pathways that are dependent on PIP2. The protocols focus on two primary downstream effects of PIP2 modulation: direct visualization of PIP2 depletion using fluorescent biosensors and the measurement of intracellular calcium mobilization, a consequence of PIP2 hydrolysis.
Product Information: this compound and its Analog UNC3230
While specific quantitative data for this compound is emerging, extensive information is available for its close structural and functional analog, UNC3230. This information can be used as a strong starting point for experimental design.
| Property | This compound | UNC3230 (Analog) |
| Target | PIP5K1C | PIP5K1C, PIP4K2C |
| IC50 | 0.0059 µM (5.9 nM)[4] | ~41 nM[5][6] |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF (~30 mg/ml). Sparingly soluble in aqueous solutions.[7][8][9] | |
| Cell Permeability | Assumed to be cell-permeable for live-cell applications. | Demonstrated to be active in live cells.[5][10] |
| Working Concentration | 100 nM significantly reduces PIP2 levels in DRG neurons.[5][10] |
Note: The provided data for UNC3230 serves as a guideline. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Signaling Pathway: PIP5K1C and Downstream Events
The following diagram illustrates the central role of PIP5K1C in the synthesis of PIP2 and its subsequent involvement in key signaling cascades. Inhibition of PIP5K1C by this compound is expected to disrupt these pathways.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. youtube.com [youtube.com]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. UNC 3230 | Other Kinases | Tocris Bioscience [tocris.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Pip5K1C-IN-2: A Potent Tool for the Investigation of Actin Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pip5K1C-IN-2, also identified as compound 33 in the scientific literature, is a highly potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C).[1][2][3] This enzyme is a critical regulator of cellular function, catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid second messenger. PIP2 plays a pivotal role in a multitude of cellular processes, most notably the dynamic regulation of the actin cytoskeleton.[4][5][6][7][8] Consequently, this compound emerges as a valuable chemical probe for dissecting the intricate signaling pathways that govern actin-dependent phenomena such as cell migration, adhesion, and morphology. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in studying actin dynamics.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of PIP5K1C, thereby preventing the conversion of phosphatidylinositol 4-phosphate (PIP4P) to PIP2.[2][3] A reduction in cellular PIP2 levels disrupts the localization and activity of numerous actin-binding proteins that are regulated by this phosphoinositide, leading to alterations in actin polymerization, filament organization, and focal adhesion dynamics.[4][5][6][7][8]
Quantitative Data
The following table summarizes the key quantitative parameters for this compound and a related, well-characterized PIP5K1C inhibitor, UNC3230, for comparative purposes.
| Compound | Target | IC50 | Mode of Inhibition | Cellular Effects | Reference |
| This compound (Compound 33) | PIP5K1C | 5.9 nM | Not Reported | Expected to reduce cellular PIP2 levels and alter actin dynamics. | [1][2][3] |
| UNC3230 | PIP5K1C | ~41 nM | ATP-competitive | Reduces membrane PIP2 levels by ~45% at 100 nM in dorsal root ganglia neurons. | [9][10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches described, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of parameters such as cell type, inhibitor concentration, and incubation time is highly recommended.
Protocol 1: Immunofluorescence Staining of F-Actin
This protocol allows for the visualization of changes in the actin cytoskeleton organization upon treatment with this compound.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 1, 4, 12, or 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with fluorescently-conjugated phalloidin (at the manufacturer's recommended concentration) in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify changes in actin stress fiber density, cell area, and cell morphology.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This assay measures the effect of this compound on collective cell migration.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Culture medium
-
A sterile 200 µL pipette tip or a specialized wound-making tool
-
A microscope with live-cell imaging capabilities (optional) or a standard microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the PBS with a fresh culture medium containing different concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 48 hours.
-
Measure the area of the wound at each time point using image analysis software.
Quantitative Analysis: Calculate the rate of wound closure by determining the change in the wound area over time. The results can be expressed as a percentage of wound closure relative to the initial wound area.
Protocol 3: Transwell Migration Assay
This assay assesses the effect of this compound on the chemotactic migration of individual cells.
Materials:
-
Cells of interest
-
Transwell inserts (with appropriate pore size for the cell type)
-
This compound (stock solution in DMSO)
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal Violet staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
Procedure:
-
Pre-warm serum-free medium and medium containing a chemoattractant.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. In the experimental group, add the desired concentrations of this compound to the cell suspension. Include a vehicle control.
-
Add 600 µL of medium with the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified incubator for a period appropriate for the cell type (typically 12-24 hours).
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% PFA for 10 minutes.
-
Stain the migrated cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the stain from the migrated cells by incubating the inserts in a solvent (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader at a wavelength of 570 nm.
Quantitative Analysis: The absorbance values are directly proportional to the number of migrated cells. Compare the absorbance of the inhibitor-treated groups to the control group to determine the effect on cell migration.
Conclusion
This compound is a powerful and specific inhibitor of PIP5K1C, offering researchers a valuable tool to investigate the role of PIP2 signaling in the regulation of actin dynamics. The protocols and data presented here provide a framework for utilizing this compound to explore its effects on cell morphology, migration, and other actin-dependent processes. As with any pharmacological inhibitor, it is essential to perform dose-response experiments and include appropriate controls to ensure the observed effects are specific to the inhibition of PIP5K1C.
References
- 1. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. PIP5K1C protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. sinobiological.com [sinobiological.com]
- 8. uniprot.org [uniprot.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
Pip5K1C-IN-2: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pip5K1C-IN-2 is a novel, potent, and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C).[1][2][3] This enzyme is a critical regulator of cellular signaling, primarily through its synthesis of the lipid second messenger Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Emerging research has identified PIP5K1C as a potential therapeutic target in oncology. These application notes provide an overview of the current understanding of this compound's role in cancer research, along with detailed, adaptable protocols for its investigation.
Mechanism of Action and Rationale for Use in Cancer Research
PIP5K1C catalyzes the conversion of Phosphatidylinositol 4-phosphate (PI4P) to PI(4,5)P2.[4] PI(4,5)P2 is a crucial hub in cellular signaling, serving as a substrate for key enzymes like Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC), and also as a docking site for various proteins at the plasma membrane. The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer, is a major downstream effector of PI(4,5)P2 signaling.[5][6]
In some cancer cells, a deficiency in PIP5K1C expression or activity creates a dependency on an alternative pathway for PI(4,5)P2 synthesis that involves the enzyme PIKFYVE.[4][7][8] This dependency renders such cancer cells highly sensitive to PIKFYVE inhibitors. Conversely, inhibiting PIP5K1C in cancer cells that rely on the canonical pathway can disrupt downstream signaling, affecting processes such as cell proliferation, migration, and survival. Furthermore, the inhibition of PIP5K1C can sensitize cancer cells to PIKFYVE inhibitors.[4]
This compound, by directly and selectively inhibiting PIP5K1C, provides a valuable tool to probe these pathways and explore a novel therapeutic strategy against cancer.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on its initial characterization. As a recently discovered compound, further data from various cancer models are anticipated.
| Parameter | Value | Reference |
| IC50 (PIP5K1C) | 0.0059 µM | [1][3] |
| Cellular Inhibition (H1-HeLa) | 86% at 1 µM | [2] |
Signaling Pathway
The following diagram illustrates the central role of PIP5K1C in the phosphoinositide signaling pathway and its intersection with cancer-relevant pathways.
Caption: The role of PIP5K1C in the PI(4,5)P2 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in cancer research. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro Kinase Assay for PIP5K1C Inhibition
This protocol is to determine the inhibitory activity of this compound on recombinant PIP5K1C.
Materials:
-
Recombinant human PIP5K1C
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
PI4P substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well opaque plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted this compound to the wells. Include a DMSO-only control.
-
Add recombinant PIP5K1C to each well and incubate for 10 minutes at room temperature.
-
Add the PI4P substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time (e.g., 40 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro PIP5K1C kinase inhibition assay.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a DMSO-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value for cell viability.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol examines the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-PIP5K1C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Workflow for Western blot analysis of signaling pathways.
Protocol 4: Cell Migration (Wound Healing) Assay
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Culture-insert or a p200 pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate to form a confluent monolayer.
-
Create a "scratch" or gap in the monolayer using a sterile pipette tip or by removing a culture-insert.
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh medium containing a low concentration of serum and different concentrations of this compound or DMSO.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Measure the area of the gap at each time point and calculate the percentage of wound closure.
Potential Applications in Cancer Research
-
Investigating the role of the PIP5K1C-PI(4,5)P2-PI3K axis in various cancers.
-
Sensitizing cancer cells to other targeted therapies, particularly PIKFYVE inhibitors.
-
Studying the impact of PIP5K1C on cancer cell migration, invasion, and metastasis.
-
Identifying cancer subtypes that are dependent on PIP5K1C activity for survival and proliferation.
Conclusion
This compound is a promising new chemical probe for elucidating the role of PIP5K1C in cancer biology. The protocols outlined above provide a framework for researchers to begin investigating the therapeutic potential of targeting this kinase. As research on this novel inhibitor progresses, a more comprehensive understanding of its applications and efficacy in various cancer models will undoubtedly emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study identifies potent and selective PIP5K1C inhibitors | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid kinases PIP5Ks and PIP4Ks: potential drug targets for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pip5K1C-IN-2 Treatment in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pip5K1C-IN-2 is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), a key enzyme in the phosphoinositide signaling pathway.[1] PIP5K1C catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a critical second messenger and a precursor for other signaling molecules like inositol trisphosphate (IP3) and diacylglycerol (DAG). PtdIns(4,5)P2 plays a fundamental role in a multitude of cellular processes, including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility. Dysregulation of PIP5K1C activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular signaling and function.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.0059 µM (5.9 nM) | Human | Biochemical Kinase Assay | [1] |
| Cellular Target Engagement | 86% inhibition at 1 µM | Human (H1-HeLa cells) | KiNativ | [1] |
Signaling Pathway
The primary function of PIP5K1C is the synthesis of PtdIns(4,5)P2. Inhibition of PIP5K1C by this compound is expected to decrease the cellular levels of PtdIns(4,5)P2, thereby affecting downstream signaling pathways that are dependent on this phosphoinositide.
Caption: PIP5K1C Signaling Pathway and Point of Inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest (e.g., HeLa, A375, HFF-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value if applicable.
Caption: MTT Cell Viability Assay Workflow.
Western Blotting for PIP5K1C and Downstream Signaling
This protocol allows for the analysis of PIP5K1C protein levels and the phosphorylation status of downstream signaling molecules.
Materials:
-
This compound
-
Cell line of interest
-
6-well or 10 cm cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIP5K1C, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well or 10 cm dishes and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Western Blotting Experimental Workflow.
Immunofluorescence for PtdIns(4,5)P2 Localization
This protocol is for visualizing the subcellular localization of PtdIns(4,5)P2 and assessing changes upon treatment with this compound.
Materials:
-
This compound
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or digitonin for specific membrane preservation)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PtdIns(4,5)P2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate. Treat with this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells. The choice of permeabilization agent is critical for lipid staining and may require optimization.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-PtdIns(4,5)P2 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
-
Analysis: Analyze the intensity and localization of the PtdIns(4,5)P2 signal.
Caption: Immunofluorescence Staining Workflow.
References
Application Notes and Protocols for Measuring PIP2 Changes with Pip5K1C-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical signaling phospholipid primarily located in the inner leaflet of the plasma membrane. It serves as a precursor for second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) and directly regulates the activity of numerous ion channels, transporters, and enzymes involved in cell signaling, trafficking, and cytoskeletal dynamics. The synthesis of PIP2 is predominantly catalyzed by Type I phosphatidylinositol 4-phosphate 5-kinases (PIP5K1). Among the isoforms, PIP5K1C plays a significant role in generating the plasma membrane pool of PIP2.
Pip5K1C-IN-2 is a potent and selective inhibitor of PIP5K1C, with a reported IC50 value of 5.9 nM[1]. This compound, along with similar inhibitors like UNC3230 (IC50 ~41 nM), provides a valuable pharmacological tool to acutely inhibit PIP5K1C activity and study the downstream consequences of reduced PIP2 levels. These application notes provide detailed protocols for utilizing this compound to measure changes in cellular PIP2 levels.
Data Presentation
The following table summarizes the quantitative data on the effects of Pip5K1C inhibitors on PIP2 levels.
| Inhibitor | Cell Type | Concentration | Incubation Time | Method of PIP2 Measurement | Observed Change in PIP2 Level | Reference |
| UNC3230 | Dorsal Root Ganglia (DRG) Neurons | 100 nM | Not specified | Not specified in abstract | ~45% reduction | [1][2] |
| Pip5k1c haploinsufficiency | Dorsal Root Ganglia (DRG) Neurons | N/A | N/A | Not specified in abstract | ~50% reduction | [3][4] |
Signaling Pathway Diagram
The following diagram illustrates the canonical pathway of PIP2 synthesis and its inhibition by this compound.
References
- 1. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. montanamolecular.com [montanamolecular.com]
- 3. Double immunostaining for PIP2 and phosphorylated ERK [protocols.io]
- 4. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pip5K1C-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pip5K1C-IN-2, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C), in high-throughput screening (HTS) assays. Detailed protocols and supporting data are included to facilitate the adoption of this inhibitor in drug discovery and research environments.
Introduction
Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C) is a critical enzyme that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid second messenger.[1] PIP2 is integral to a multitude of cellular processes, including signal transduction through G protein-coupled receptors (GPCRs), endocytosis, exocytosis, and cell migration.[2] The dysregulation of Pip5K1C activity has been implicated in various pathological conditions, including chronic pain and cancer, making it an attractive therapeutic target.[3][4]
This compound is a potent and selective small molecule inhibitor of Pip5K1C, demonstrating significant potential for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for the identification and characterization of such inhibitors. This document outlines the application of this compound in a validated HTS assay, providing the necessary protocols and data to guide researchers in their drug discovery efforts.
Signaling Pathway
Pip5K1C plays a pivotal role in the phosphoinositide signaling pathway by converting phosphatidylinositol 4-phosphate (PI(4)P) to phosphatidylinositol 4,5-bisphosphate (PIP2).[1] PIP2 serves as a precursor for other important second messengers, such as inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and also directly interacts with a variety of proteins to regulate cellular functions.[1]
Caption: Pip5K1C Signaling Pathway and Inhibition.
Quantitative Data
The following table summarizes the key quantitative data for Pip5K1C inhibitors in HTS assays.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | Pip5K1C | 0.0059 | Biochemical | [5] |
| UNC3230 | Pip5K1C | 0.120 | Microfluidic Mobility Shift | [6] |
| UNC2828 | Pip5K1C | 0.130 | Microfluidic Mobility Shift | [6] |
High-Throughput Screening Assay Protocol
A robust and reproducible microfluidic mobility shift assay has been developed for the high-throughput screening of Pip5K1C inhibitors.[2][7] This assay utilizes a fluorescently labeled substrate, fluorescein-conjugated PI(4)P, and recombinant human Pip5K1C.[7] The separation of the substrate and the phosphorylated product is achieved through microfluidics, allowing for precise quantification of enzyme activity.[6]
Experimental Workflow
Caption: High-Throughput Screening Experimental Workflow.
Materials and Reagents
-
Enzyme: Recombinant human His6-tagged full-length Pip5K1C (e.g., Millipore #14-845M)[7]
-
Substrate: Fluorescein conjugated phosphatidylinositol 4-phosphate (PI(4)P) (e.g., Cayman Chemical #9000655)[7]
-
Cofactor: Adenosine triphosphate (ATP)
-
Assay Buffer: Containing 0.01% BSA, 1 mM DTT, 0.5× protease inhibitors, and 0.5× phosphatase inhibitors[7]
-
Stop Solution: 90 mM EDTA in assay buffer[7]
-
Test Compounds: Including this compound, dissolved in DMSO
-
Microplates: 384-well plates suitable for HTS
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in 100% DMSO.
-
Transfer the compounds to the assay plate. The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme inhibition.[7]
-
-
Reagent Preparation:
-
Assay Procedure:
-
Add 10 µL of stop solution (90 mM EDTA) to the positive control wells.[7]
-
Dispense 9 µL of the 2x enzyme solution to all wells of the assay plate.[7]
-
Incubate the plates at room temperature for 10 minutes.[7]
-
Add 9 µL of the 2x substrate solution to all wells to initiate the enzymatic reaction.[7]
-
Incubate the assay plates in the dark for 40 minutes at room temperature.[7]
-
-
Detection and Data Analysis:
-
Stop the reaction by adding the appropriate stop solution if not already present in the wells.
-
Analyze the plates using a microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader II) to separate and quantify the fluorescently labeled substrate and product.[6]
-
Calculate the percent inhibition for each compound concentration relative to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Determine the IC50 value for this compound by fitting the dose-response curve using a suitable software.
-
Assay Validation Parameters
| Parameter | Value | Significance | Reference |
| ATP Km | 15 µM | Essential for determining the optimal ATP concentration in the assay. | [2][7] |
| Z' Factor | > 0.7 | Indicates a high-quality, robust, and reproducible assay suitable for HTS. | [2][7] |
| DMSO Tolerance | < 1% | Final DMSO concentration should be maintained below this level to prevent significant enzyme inhibition. | [7] |
Mechanism of Inhibition
This compound acts as a competitive inhibitor of Pip5K1C. The analogous inhibitor, UNC3230, has been shown to be ATP-competitive.[6] This means that the inhibitor binds to the same site as ATP on the enzyme, thereby preventing the phosphorylation of the PI(4)P substrate.
Caption: Mechanism of Pip5K1C Inhibition.
Conclusion
This compound is a valuable pharmacological tool for studying the function of Pip5K1C and for the development of novel therapeutics. The high-throughput screening assay detailed in these notes provides a robust and reliable method for identifying and characterizing inhibitors of Pip5K1C. The provided protocols and data are intended to streamline the implementation of this assay in research and drug discovery settings.
References
- 1. uniprot.org [uniprot.org]
- 2. Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pip5K1C-IN-2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective PIP5K1C inhibitor, Pip5K1C-IN-2. This guide directly addresses common solubility and stability challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 33) is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) with an IC50 value of 0.0059 µM.[1][2] PIP5K1C is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) from phosphatidylinositol-4-phosphate (PI(4)P). PI(4,5)P2 is a key second messenger involved in a multitude of cellular processes, including vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and signal transduction. By inhibiting PIP5K1C, this compound reduces the cellular levels of PI(4,5)P2, thereby modulating these downstream signaling pathways.
Q2: What are the known solubility issues with this compound?
This compound is known to have low aqueous solubility, which can present challenges in experimental settings. Published data indicates an aqueous solubility of less than 1 µM. This low solubility can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media, potentially affecting the accuracy and reproducibility of experimental results.
Q3: In which solvents can I dissolve this compound?
Due to the limited availability of specific solubility data for this compound, we provide recommendations based on a similar selective PIP5K1C inhibitor, UNC3230. It is crucial to experimentally verify the solubility of this compound in your specific solvent and experimental conditions.
| Solvent | Recommended Concentration (based on UNC3230) |
| Dimethyl sulfoxide (DMSO) | ≤ 30 mg/mL |
| Dimethylformamide (DMF) | ≤ 30 mg/mL |
| Ethanol | Sparingly soluble (~0.2 mg/mL) |
| Aqueous Buffers | Very low solubility |
Q4: What are the recommended storage and stability guidelines for this compound?
To ensure the integrity and activity of this compound, proper storage is essential. As with solubility, specific stability data for this compound is limited. The following recommendations are based on general guidelines for small molecule inhibitors and data for the similar compound UNC3230.
| Form | Storage Temperature | Shelf Life (approximate) |
| Solid (as received) | -20°C or -80°C | ≥ 2 years |
| Stock Solution in DMSO/DMF | -20°C or -80°C (in aliquots) | Up to 6 months |
| Diluted Aqueous Solutions | 4°C | Use immediately; do not store |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot the stock solution into single-use volumes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Precipitation of the inhibitor upon dilution in aqueous media.
Cause: The low aqueous solubility of this compound can cause it to precipitate when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.
Solutions:
-
Increase the final DMSO concentration: While keeping the DMSO concentration as low as possible to avoid cellular toxicity (typically ≤ 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a lower concentration stock solution: Preparing a more dilute stock solution in DMSO can sometimes help, as the volume of DMSO added to the aqueous medium will be larger, aiding solubility.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Warm the aqueous medium: Gently warming the buffer or cell culture medium to 37°C before adding the inhibitor may help to increase its solubility. Do not heat the inhibitor stock solution.
-
Sonication: In some cases, brief sonication of the final diluted solution can help to redissolve small precipitates. However, be cautious as this can also potentially degrade the compound.
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
Cause: This can be due to several factors, including poor solubility leading to a lower effective concentration, or degradation of the inhibitor.
Solutions:
-
Confirm solubility in your specific media: Perform a visual inspection under a microscope to check for precipitates in your final working solution.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in aqueous media immediately before use. Do not store diluted aqueous solutions.
-
Verify stock solution integrity: If you suspect your DMSO stock solution may have degraded, it is best to prepare a fresh stock from solid material.
-
Optimize inhibitor concentration and incubation time: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental endpoint.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound, which is relevant for early-stage in vitro experiments where the compound is introduced from a DMSO stock.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity) or a nephelometer
-
Multichannel pipette
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of each DMSO dilution of the inhibitor to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Mix the plate by gentle shaking for 1-2 hours at room temperature.
-
Measure the turbidity of each well by reading the absorbance at 600 nm or using a nephelometer.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control (1% DMSO in PBS).
Protocol 2: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of this compound, which is important for formulation and later-stage drug development.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Shaker/incubator
-
Centrifuge
-
HPLC system with a UV detector
Methodology:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a microcentrifuge tube containing a defined volume of PBS (e.g., 1 mL).
-
Incubate the tubes on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of this compound in the supernatant by a validated HPLC-UV method. A standard curve of the compound in the analysis solvent should be prepared for quantification.
-
The measured concentration represents the thermodynamic solubility.
Visualizations
Caption: PIP5K1C Signaling Pathway and Inhibition by this compound.
References
Optimizing Pip5K1C-IN-2 Concentration for Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Pip5K1C-IN-2 for cell-based assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in cell assays.
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor, even at high concentrations. | 1. Inactive Compound: The compound may have degraded due to improper storage. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Inappropriate Assay Window: The endpoint of your assay may not be sensitive to PIP5K1C inhibition. 4. Redundant Pathways: Cells may have compensatory mechanisms that bypass the need for PIP5K1C activity. | 1. Verify Compound Integrity: Use a fresh aliquot of the inhibitor. Ensure it has been stored correctly, protected from light and moisture. 2. Increase Incubation Time: Allow for longer exposure of the cells to the compound. 3. Optimize Assay Readout: Confirm that your assay can detect changes in the PIP5K1C pathway. Consider measuring downstream signaling events. 4. Cell Line Selection: Use a cell line known to be sensitive to perturbations in the PI(4,5)P2 signaling pathway. |
| High levels of cell death observed, even at low inhibitor concentrations. | 1. Off-Target Cytotoxicity: The inhibitor may be affecting other essential cellular processes at the concentrations tested. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a Cytotoxicity Assay: Determine the concentration range at which this compound is toxic to your cells using an assay like MTT or trypan blue exclusion. 2. Lower Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is below a toxic level (typically ≤ 0.5%). Run a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect inhibitor sensitivity. 2. Inaccurate Pipetting: Errors in serial dilutions can lead to significant variations in the final inhibitor concentration. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate the inhibitor. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Ensure Accurate Dilutions: Carefully prepare serial dilutions and use calibrated pipettes. 3. Minimize Edge Effects: Avoid using the outermost wells of your plates for experimental conditions or fill them with sterile PBS to maintain humidity. |
| Cellular IC50 is much higher than the biochemical IC50. | 1. High Intracellular ATP Concentration: In the cellular environment, high levels of ATP can compete with ATP-competitive inhibitors. 2. Plasma Protein Binding: If using serum-containing media, the inhibitor may bind to proteins, reducing its effective concentration. 3. Active Efflux: Cells may be actively pumping the inhibitor out. | 1. This is Expected: It is common for the effective concentration in a cellular assay to be significantly higher than the in vitro biochemical IC50. 2. Consider Serum-Free Media: If experimentally feasible, you can perform the assay in serum-free or low-serum media to reduce protein binding. 3. Use a Broad Concentration Range: Test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal dose-response range in your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C).[1] PIP5K1C is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[2] PIP2 is a critical lipid second messenger involved in numerous cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[2] By inhibiting PIP5K1C, this compound reduces the cellular levels of PIP2.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
The reported biochemical IC50 for this compound is 0.0059 µM (5.9 nM).[1] For cell-based assays, a common starting point is to use a concentration 5 to 10 times higher than the biochemical IC50. Therefore, a reasonable starting range to test would be 30 nM to 60 nM. However, the optimal concentration can vary significantly between cell lines and assay types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
This compound has low aqueous solubility.[3] It is recommended to prepare a stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the cell culture is not cytotoxic (typically ≤ 0.5%).
Q4: What are the potential off-target effects of this compound?
While this compound is reported to be a selective inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[3] It is good practice to include appropriate controls in your experiments, such as a negative control compound with a similar chemical structure but no activity against PIP5K1C, if available. Additionally, observing the cellular phenotype at a range of concentrations can help distinguish between on-target and off-target effects.
Q5: What is the expected cellular phenotype upon PIP5K1C inhibition?
The cellular phenotype resulting from PIP5K1C inhibition will depend on the cell type and the specific process being studied. Given PIP5K1C's role in producing PIP2, potential phenotypes could include alterations in cell adhesion, migration, endocytosis, exocytosis, and calcium signaling.[4]
Quantitative Data Summary
| Compound | Target | Biochemical IC50 | Notes |
| This compound | PIP5K1C | 0.0059 µM (5.9 nM)[1] | Potent and selective inhibitor. |
Experimental Protocol: Determining the Optimal Concentration of this compound
This protocol outlines a general method for determining the optimal concentration of this compound for a cell-based assay using a 96-well plate format.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for your cell line.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow the cells to attach.
-
-
Prepare Serial Dilutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve a range of final concentrations. It is recommended to test a broad range, for example, from 1 nM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
-
Treat Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions and the vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Assess Cell Viability/Assay Endpoint:
-
After the incubation period, perform your primary assay to measure the effect of the inhibitor on your target of interest.
-
In parallel, it is highly recommended to perform a cell viability assay (e.g., MTT) on a duplicate plate to assess the cytotoxicity of the inhibitor at each concentration.
-
-
Data Analysis:
-
For the primary assay, normalize the data to the vehicle control.
-
For the viability assay, normalize the data to the untreated control.
-
Plot the dose-response curves for both your primary assay and the viability assay using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 (for inhibition) and CC50 (for cytotoxicity).
-
Visualizations
PIP5K1C Signaling Pathway
References
interpreting unexpected results with Pip5K1C-IN-2
Welcome to the technical support center for PIP5K1C-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective PIP5K1C inhibitor in their experiments. Below you will find troubleshooting guides and frequently asked questions to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as compound 33) is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C).[1][2] PIP5K1C is a lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling phospholipid involved in numerous cellular processes including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[3] this compound exerts its effect by inhibiting the catalytic activity of PIP5K1C, thereby reducing the cellular levels of PI(4,5)P2.
Q2: What is the reported potency and selectivity of this compound?
This compound is a highly potent inhibitor of PIP5K1C with a reported half-maximal inhibitory concentration (IC50) of 0.0059 µM.[1][2] In a recent study, it demonstrated a high degree of kinase selectivity.[1]
Q3: What are some potential off-target effects to be aware of?
While this compound has shown high selectivity, it is crucial to consider potential off-target effects inherent to kinase inhibitors. For instance, a similar PIP5K1C inhibitor, UNC3230, was also found to inhibit PIP4K2C. Another compound, UNI418, is a dual inhibitor of PIKfyve and PIP5K1C. While direct off-target effects of this compound have not been extensively documented, researchers should consider performing control experiments to rule out contributions from other cellular targets, especially at higher concentrations.
Q4: What is the recommended solvent for reconstituting and storing this compound?
The primary research publication indicates that this compound has low aqueous solubility.[4] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO). Always refer to the manufacturer's datasheet for specific instructions on reconstitution and storage to ensure the stability and activity of the compound.
Troubleshooting Guide
Unexpected or No Cellular Effect Observed
| Potential Cause | Recommended Action |
| Poor Solubility | The primary publication notes the low aqueous solubility of this compound.[4] Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Sonication may aid in dissolution. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inadequate Concentration | The effective concentration in a cellular assay can be significantly higher than the biochemical IC50 due to factors like cell permeability and protein binding. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Cell Line Insensitivity | The cellular phenotype upon PIP5K1C inhibition may be cell-type specific. Some cell lines may have compensatory mechanisms or rely on alternative pathways for PI(4,5)P2 synthesis. Consider using a positive control (e.g., another known PIP5K1C inhibitor or siRNA against PIP5K1C) to confirm pathway engagement. |
| Compound Inactivation | Small molecules can be metabolized by cells or be unstable in culture media over long incubation times. Consider refreshing the media with a fresh inhibitor for long-term experiments. |
| Experimental Readout | The chosen assay may not be sensitive enough to detect the effects of PIP5K1C inhibition. Ensure your readout is directly or closely linked to PI(4,5)P2-dependent signaling pathways relevant to your biological question. |
Observed Cellular Toxicity
| Potential Cause | Recommended Action |
| High Inhibitor Concentration | Use the lowest effective concentration determined from a dose-response curve to minimize off-target effects and general toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Effects | At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to toxicity. If possible, use a structurally distinct PIP5K1C inhibitor as a control to see if the toxic phenotype is consistent. |
| On-Target Toxicity | Inhibition of PIP5K1C can disrupt essential cellular functions, leading to cell death in some cell types. This may be the intended effect in cancer cell lines, for example. Characterize the nature of the cell death (e.g., apoptosis, necrosis) to better understand the mechanism. |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO. For example, a 10 mM stock. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Compound Treatment: On the day of the experiment, prepare serial dilutions of this compound in your cell culture medium. Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of the inhibitor. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific assay and the biological process being investigated.
-
Assay: Perform your downstream analysis, such as cell viability assays, western blotting for pathway modulation, immunofluorescence for morphological changes, or functional assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway involving PIP5K1C and a general workflow for troubleshooting unexpected results.
Caption: Simplified signaling pathway of PIP5K1C and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
how to control for Pip5K1C-IN-2 toxicity in cells
Welcome to the technical support center for PIP5K1C-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective PIP5K1C inhibitor in their cellular experiments while managing potential toxicity.
Quick Facts: this compound
| Property | Value | Reference |
| Target | Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) | [1] |
| IC₅₀ | 0.0059 µM | [1] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
Issue 1: Excessive Cell Death or Low Viability at Expected Efficacious Concentrations
Question: I am observing significant cell death in my cultures when using this compound at a concentration that should inhibit PIP5K1C. How can I reduce this toxicity?
Answer:
Observing cytotoxicity is not uncommon when working with potent kinase inhibitors. The underlying cause can be on-target toxicity resulting from the essential role of the kinase in cell survival, or off-target effects. Here’s a systematic approach to troubleshoot and mitigate this issue:
1. Confirm On-Target Effect vs. Off-Target Toxicity:
-
Titrate the Inhibitor: Perform a dose-response curve starting from a concentration well below the IC₅₀ (e.g., 0.001 µM) and extending to several logs above (e.g., 10 µM). This will help you determine the therapeutic window for your specific cell line.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help differentiate between non-specific toxicity and a target-mediated effect.
-
Rescue Experiment: If the toxicity is on-target (due to PIP2 depletion), you may be able to rescue the phenotype by providing exogenous PIP2.
2. Optimize Experimental Conditions:
-
Reduce Incubation Time: Shorter exposure to the inhibitor may be sufficient to achieve the desired biological effect while minimizing toxicity.
-
Optimize Cell Density: Ensure that cells are in a logarithmic growth phase and are not overly confluent, as this can make them more susceptible to stress.
3. Consider Potential Off-Target Effects:
-
A similar PIP5K1C inhibitor, UNC3230, has been shown to also inhibit PIP4K2C. It is possible that this compound has a similar off-target profile. If your cell line is sensitive to the inhibition of other lipid kinases, this could contribute to toxicity.
Experimental Workflow for Troubleshooting Toxicity:
Issue 2: Inconsistent or Non-Reproducible Results
Question: My results with this compound vary between experiments. What could be the cause?
Answer:
Inconsistency in results can stem from several factors related to inhibitor handling and experimental setup.
-
Inhibitor Preparation and Storage:
-
Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) to create a stock solution. Sonicate if necessary.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Experimental Controls:
-
Always include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Use a positive control if available (e.g., another known PIP5K1C inhibitor or a treatment known to produce a similar phenotype).
-
-
Cell Culture Conditions:
-
Maintain consistent cell passage numbers and seeding densities.
-
Ensure uniform incubation conditions (temperature, CO₂, humidity).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cellular assay?
A1: A good starting point is to perform a dose-response experiment centered around the IC₅₀ value of 0.0059 µM. We recommend a concentration range from 1 nM to 10 µM to establish the optimal concentration for your specific cell line and assay.
Q2: What are the expected on-target effects of inhibiting PIP5K1C that might be mistaken for general toxicity?
A2: PIP5K1C is the primary enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid second messenger.[2][3] PIP2 is involved in numerous cellular processes, including:
-
Actin cytoskeleton dynamics
-
Vesicle trafficking (endocytosis and exocytosis)
-
Cell adhesion and migration
-
Signal transduction from G protein-coupled receptors[4]
Therefore, inhibition of PIP5K1C can lead to phenotypes such as altered cell morphology, reduced cell adhesion, and impaired cell migration, which could be interpreted as toxicity if not considered in the context of the target's function.
Q3: How can I confirm that this compound is inhibiting its target in my cells?
A3: You can assess target engagement by measuring the levels of PIP2 in your cells. A decrease in cellular PIP2 levels upon treatment with this compound would indicate on-target activity. This can be measured using techniques such as lipidomics or by using fluorescent PIP2 reporters.
Q4: What are the potential off-targets of this compound?
A4: While this compound is reported to be a selective inhibitor, cross-reactivity with other lipid kinases is possible. For example, the similar inhibitor UNC3230 also shows activity against PIP4K2C. It is advisable to consult kinome-wide selectivity profiling data if available, or to test for effects on related signaling pathways to rule out significant off-target activities at your working concentration.
Signaling Pathway of PIP5K1C:
Experimental Protocols
Here are detailed protocols for key experiments to assess the toxicity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Protocol 2: Apoptosis Detection using Annexin V Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Cells of interest treated with this compound or vehicle
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
General Experimental Workflow for Assessing Inhibitor Toxicity:
References
Technical Support Center: Pip5K1C Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Pip5K1C?
A1: Pip5K1C is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to synthesize phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2 or PIP2).[1][2] PIP2 is a crucial lipid second messenger involved in numerous cellular processes, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, and cell adhesion.[1]
Q2: What are the common types of activity assays for Pip5K1C?
A2: Common assay formats for Pip5K1C and other lipid kinases include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity.[3][4] The ADP is converted to ATP, which then generates a light signal with a luciferase/luciferin reaction.[5]
-
Fluorescence-based assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays often use a biotinylated PIP2 tracer and a europium-labeled antibody to detect the product of the kinase reaction.[6]
-
Mobility Shift Assays: These high-throughput assays use a fluorescently labeled PI(4)P substrate. The addition of a phosphate group by Pip5K1C changes the charge of the molecule, allowing for separation and quantification via microfluidic electrophoresis.[7]
-
Radiometric Assays: Considered a "gold standard", these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP) and measure the incorporation of the radioactive phosphate into the lipid substrate.[8][9]
Q3: What are the key reagents required for a Pip5K1C activity assay?
A3: The core components for a Pip5K1C activity assay are:
-
Active Pip5K1C enzyme.[5]
-
Lipid substrate: Typically phosphatidylinositol 4-phosphate (PI(4)P) presented in phosphatidylserine (PS) vesicles (PI(4)P:PS).[4]
-
ATP: As the phosphate donor.[5]
-
Kinase reaction buffer: Containing essential ions like Mg²⁺.[6]
-
A detection system to measure either product (PIP2) formation or co-product (ADP) formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during Pip5K1C activity assays.
Issue 1: No or Very Low Signal
Q: I am not detecting any kinase activity, or the signal is indistinguishable from the background. What are the possible causes?
A: This is a common issue that can stem from several factors related to enzyme activity, reagent integrity, or assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the recombinant Pip5K1C enzyme has been stored correctly at –70°C and has not been subjected to multiple freeze-thaw cycles.[5][10] Perform a serial dilution of the enzyme to find the optimal concentration for your assay.[5][10] |
| Degraded ATP | Prepare fresh ATP solutions from powder or use commercially available, pH-neutralized solutions. Store aliquots at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles. |
| Substrate Issues | Ensure the lipid substrate (PI(4)P) is properly prepared and has not degraded. If using lipid vesicles, ensure they are correctly formed. To overcome potential adsorption of the lipid to labware, consider adding a low concentration of BSA (e.g., 0.01%) to the reaction.[7] |
| Incorrect Buffer Composition | Verify the kinase reaction buffer composition. Ensure it contains the necessary cofactors, such as Mg²⁺, and is at the optimal pH. |
| Sub-optimal Assay Conditions | Check that the incubation time and temperature are appropriate for the assay. A typical incubation is 30-40 minutes at room temperature.[5][6] |
| Detection Reagent Failure | If using a kit-based detection method (e.g., ADP-Glo™), ensure the detection reagents are within their expiration date and have been stored and prepared according to the manufacturer's protocol. |
Issue 2: High Background Signal
Q: My "no enzyme" or "no substrate" negative controls show a high signal. How can I reduce the background?
A: High background can mask the true signal from the enzyme's activity. The source is often contamination or non-specific interactions.
| Potential Cause | Recommended Solution |
| ATP Contamination in Substrate | Some commercial substrate preparations may contain contaminating ATP. If possible, source ATP-free substrates or use a lower concentration of substrate in the assay. |
| Contaminated Reagents | Use high-purity reagents (e.g., ATP, buffer components) and dedicated, sterile pipette tips and tubes to prevent cross-contamination. |
| Assay Plate Interference | The type of microplate can affect the signal. For luminescence assays, use white, opaque plates. For fluorescence assays, use black plates to minimize background fluorescence.[11] |
| Inhibitor Interference (for drug screening) | Test compounds can interfere with the detection system. For example, some compounds may inhibit the luciferase used in luminescence-based assays.[8] Always run controls with the test compound in the absence of the kinase to check for interference. |
Issue 3: Inconsistent Results or Poor Reproducibility
Q: I am getting significant variability between replicate wells or between experiments. What can I do to improve consistency?
A: Poor reproducibility can invalidate results and points to issues with technique, reagent stability, or environmental factors.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, is a major source of variability. Use calibrated pipettes and prepare a master mix of reagents for all replicate wells to ensure consistency.[11] |
| Improper Reagent Mixing | Ensure all components, especially thawed reagents, are mixed thoroughly but gently before being added to the reaction.[11] |
| Edge Effects on Microplate | Evaporation from wells on the edge of a microplate can concentrate reagents and alter results. Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier. |
| Inconsistent Incubation Times | When processing multiple plates or samples, ensure that the incubation time for the kinase reaction and the detection steps are identical for all wells. Stagger the addition of start/stop reagents accordingly. |
| Lipid Substrate Adsorption | The lipid substrate can adsorb to plastic surfaces, leading to inconsistent concentrations in the wells. Including 0.01% BSA in the enzyme solution can act as a carrier and mitigate this issue.[7] |
Experimental Protocols & Data
Protocol: In Vitro Pip5K1C Activity Assay (Luminescence-based)
This protocol is a generalized example based on the ADP-Glo™ kinase assay format.[3][5]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Active Pip5K1C: Thaw the enzyme on ice. Dilute it to the desired working concentration in kinase buffer. The final concentration should be determined empirically, but a starting point could be 1-5 ng/µL.
-
Substrate: Prepare a solution of PI(4)P:PS vesicles at the desired concentration (e.g., 50 µM PI(4)P / 100 µM PS) in kinase buffer.
-
ATP Solution: Prepare a working solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Km value for ATP (~15 µM).[7]
2. Kinase Reaction:
-
In a 96-well white opaque plate, add the reaction components in the following order:
-
5 µL of kinase buffer (for controls) or test compound diluted in buffer.
-
10 µL of the diluted Pip5K1C enzyme solution (add buffer for "no enzyme" controls). .
-
10 µL of the PI(4)P:PS substrate solution (add buffer for "no substrate" controls).
-
-
Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 30 µL.
-
Shake the plate gently for 30 seconds.
-
Incubate at room temperature for 40 minutes.[5]
3. Signal Detection (ADP-Glo™ Reagents):
-
Stop the kinase reaction and deplete the remaining ATP by adding 30 µL of ADP-Glo™ Reagent.
-
Shake the plate and incubate for 40 minutes at room temperature.[5]
-
Add 60 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Shake the plate and incubate for 30 minutes at room temperature.[5]
-
Read the luminescence on a plate reader.
4. Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate the specific activity using a standard curve or based on the manufacturer's instructions.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for Pip5K1C assays. These values can serve as a useful benchmark for experimental design.
| Parameter | Reported Value | Assay Context | Reference |
| Specific Activity | ~6,900 - 8,150 nmol/min/mg | Recombinant human Pip5K1C expressed in Sf9 cells, measured with an ADP-Glo™ assay. | [5][10] |
| ATP Kₘ | ~15 µM | Recombinant human Pip5K1C, measured with a microfluidic mobility shift assay. | [7] |
| Substrate Concentration | 25-50 µM PI(4)P | Typical concentration used in TR-FRET and ADP-Glo assays. | [4][6] |
Visualized Workflows and Pathways
Pip5K1C Signaling Pathway
The diagram below illustrates the central role of Pip5K1C in cellular signaling. It converts PI(4)P to PIP2, a key precursor for second messengers like IP3 and DAG, and a regulator of various cellular functions.[1][12]
Caption: Pip5K1C converts PI(4)P to PIP2, a critical signaling lipid.
General Experimental Workflow
This flowchart outlines the major steps in a typical Pip5K1C luminescence-based activity assay.
Caption: Workflow for a luminescence-based Pip5K1C activity assay.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common assay problems.
References
- 1. uniprot.org [uniprot.org]
- 2. sinobiological.com [sinobiological.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in experiments with Pip5K1C-IN-2
Welcome to the technical support center for Pip5K1C-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting experiments involving this potent and selective Pip5K1C inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C).[1] Pip5K1C is a lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule involved in numerous cellular processes.[2][3] this compound exerts its inhibitory effect by competing with ATP, thereby preventing the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to PIP2.
Q2: What are the known isoforms of Pip5K1C and how might they affect my experiments?
There are three main isoforms of Pip5K1C (Isoform 1, 2, and 3) that exhibit tissue-specific expression patterns.[3] For example, Isoform 1 is highly expressed in the brain, while Isoform 2 is prominent in the pancreas and liver.[3] Furthermore, alternative splicing of the PIP5K1C gene can generate additional variants.[4] This isoform diversity is a critical source of experimental variability. The expression levels of different isoforms can vary significantly between cell lines, potentially altering the cellular response to this compound.[5][6] It is crucial to characterize the Pip5K1C isoform expression profile in your specific experimental system.
Q3: How should I prepare and store this compound?
For optimal results, it is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. For long-term storage, the solid compound should be stored at -20°C. Once in solution, it is advisable to aliquot the stock and store it at -80°C to minimize freeze-thaw cycles. As with many kinase inhibitors, solubility can be a concern. Ensure the inhibitor is fully dissolved before adding it to your cell culture media or assay buffer. The final DMSO concentration in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[7]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Question: I am observing significant well-to-well or day-to-day variability in my experiments with this compound. What could be the cause?
-
Answer:
-
Pip5K1C Isoform Expression: As mentioned in the FAQs, different cell lines express varying levels of Pip5K1C isoforms.[5][6] This is a primary driver of inconsistent results. It is highly recommended to perform a Western blot to determine the expression profile of Pip5K1C isoforms in your chosen cell line(s).
-
Inhibitor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Incomplete dissolution can lead to inconsistent effective concentrations. Ensure your stock solution is fully dissolved and consider the final concentration in your assay medium to avoid precipitation.
-
Cell Passage Number and Health: Using cells at a consistent and low passage number is crucial. Cellular signaling pathways can be altered with increasing passage numbers, affecting the cellular response to inhibitors. Always ensure your cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Issue 2: The observed inhibitory effect is weaker than expected.
-
Question: The IC50 value I'm obtaining for this compound in my cell-based assay is much higher than the reported biochemical IC50. Why might this be?
-
Answer:
-
Cell Permeability: The biochemical IC50 is determined using purified enzyme, while cell-based assays depend on the compound's ability to cross the cell membrane and reach its intracellular target. Poor cell permeability can result in a lower effective intracellular concentration.
-
Off-Target Effects and Cellular Compensation: The cellular environment is complex. The cell may activate compensatory signaling pathways to overcome the inhibition of Pip5K1C. Additionally, this compound may have off-target effects that could influence the final readout. For example, a related inhibitor, UNC3230, also shows activity against PIP4K2C, another kinase that produces PIP2.[8]
-
ATP Concentration in Cells: this compound is an ATP-competitive inhibitor. The high intracellular concentration of ATP can compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50 in cellular assays compared to biochemical assays where ATP concentrations are typically lower.
-
Issue 3: Difficulty in measuring a downstream effect of Pip5K1C inhibition.
-
Question: I'm treating my cells with this compound but I'm not seeing a consistent change in the downstream signaling pathway I'm investigating. What should I check?
-
Answer:
-
Confirmation of Target Engagement: It is essential to first confirm that this compound is inhibiting its target in your experimental system. A direct way to do this is to measure the levels of PIP2, the product of Pip5K1C activity. A decrease in cellular PIP2 levels upon treatment with the inhibitor would confirm target engagement.
-
Kinetics of the Downstream Pathway: The timing of your downstream measurement is critical. The effect of Pip5K1C inhibition on a specific pathway may be transient. Perform a time-course experiment to identify the optimal time point to observe the desired effect.
-
Pathway Crosstalk: Cellular signaling pathways are highly interconnected. Inhibition of Pip5K1C may lead to compensatory changes in other pathways that mask the expected downstream effect. Consider investigating multiple nodes in your pathway of interest.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Pip5K1C Inhibitors
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | Pip5K1C | 0.0059 | Biochemical Assay |
| UNC3230 | Pip5K1C | ~0.041 | Microfluidic Mobility Shift Assay |
| UNC3230 | PIP4K2C | Selectivity (Kd < 0.2 µM) | Competitive Binding Assay |
Data compiled from publicly available sources.[1][8]
Table 2: Relative Expression of Pip5K1C in Different Cell Lines
| Cell Line | Cancer Type | Relative Pip5K1C Protein Level |
| HFF1 | Normal Fibroblast | High |
| A375 | Melanoma | Low (at least 120-fold lower than HFF1) |
| SUM159 | Triple-Negative Breast Cancer | High |
| MDA-MB-231 | Triple-Negative Breast Cancer | High |
This table provides a qualitative comparison based on Western blot data from published studies.[5][9] For quantitative comparisons, it is essential to perform Western blotting with appropriate controls.
Experimental Protocols
Protocol 1: General Cell-Based Assay for Evaluating this compound Activity
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the inhibitor in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Readout: Perform the desired downstream assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), a cell migration assay, or analysis of protein expression by Western blot.
Protocol 2: Western Blot for Detecting Pip5K1C Isoforms
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Pip5K1C overnight at 4°C. Ensure the antibody can detect the isoforms of interest.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Pip5K1C Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The phosphorylation status of PIP5K1C at serine 448 can be predictive for invasive ductal carcinoma of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Inhibitor Precipitation in Culture Media
For researchers, scientists, and drug development professionals, encountering inhibitor precipitation in culture media can be a significant roadblock in experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the cause of precipitation and find a viable solution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inhibitor precipitation in culture media?
A1: Inhibitor precipitation in culture media can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have poor solubility in aqueous solutions like cell culture media.[1]
-
"Salting Out" Effect: High concentrations of salts in the culture media can reduce the solubility of the inhibitor, causing it to precipitate.
-
Solvent Shock: Rapidly diluting a concentrated inhibitor stock (e.g., in DMSO) into the aqueous culture medium can cause the inhibitor to crash out of solution.[2][3]
-
Temperature Shifts: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of some compounds.[4]
-
pH Changes: The pH of the culture medium can influence the charge state and solubility of an inhibitor.[5]
-
High Inhibitor Concentration: The concentration of the inhibitor may exceed its solubility limit in the culture medium.
-
Interaction with Media Components: The inhibitor may interact with proteins or other components in the serum or media, leading to precipitation.
-
Instability of the Compound: Some inhibitors may degrade over time, and the degradation products may be less soluble.
Q2: My inhibitor is soluble in DMSO, so why does it precipitate when I add it to my cell culture medium?
A2: This is a common issue known as "solvent shock."[2][3] While your inhibitor is soluble in a high concentration of an organic solvent like DMSO, the final concentration of DMSO in your culture medium is typically very low (often below 0.5%) to avoid cellular toxicity.[6] When the DMSO stock is diluted into the aqueous medium, the overall solvent environment changes drastically. The inhibitor is suddenly exposed to a primarily aqueous environment where it may be poorly soluble, causing it to precipitate.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The maximum tolerated DMSO concentration varies between cell lines and the duration of exposure. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6][7] However, some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[6] It is always best to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line and experimental conditions. A control group with just the vehicle (e.g., 0.5% DMSO in media) should always be included in your experiments.[8]
Q4: How can I determine if the precipitate I'm seeing is my inhibitor?
A4: A simple way to check is to prepare a "mock" solution with your inhibitor in a protein-free and salt-free buffer (like PBS) at the same final concentration. If you still observe a precipitate, it is likely your inhibitor. You can also visually inspect a drop of the solution under a microscope to observe the morphology of the precipitate.[8]
Q5: Can I still use a culture medium that has a precipitate?
A5: It is generally not recommended to use a medium with a visible precipitate. The presence of a precipitate means the actual concentration of the soluble inhibitor is unknown and likely much lower than intended, which will lead to inaccurate and unreliable experimental results. The precipitate itself could also have unintended effects on your cells.
Q6: How should I store my inhibitor stock solutions to prevent precipitation and degradation?
A6: Proper storage is crucial for maintaining the stability and solubility of your inhibitor stock solutions. Here are some best practices:
-
Follow Manufacturer's Instructions: Always refer to the storage conditions recommended by the supplier.[4]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, aliquot your stock solution into smaller, single-use volumes.[4]
-
Low Temperatures: Store stock solutions at -20°C or -80°C for long-term stability.[4]
-
Protect from Light: For light-sensitive compounds, use amber vials or wrap vials in foil.[9]
-
Anhydrous Solvents: Use high-quality, anhydrous solvents like DMSO, as moisture can degrade some compounds.[10]
Troubleshooting Guides
Guide 1: Precipitate Observed Immediately Upon Addition to Culture Media
Symptom: A precipitate forms instantly when the inhibitor stock solution is added to the cell culture medium.
| Possible Cause | Solution |
| Solvent Shock | Decrease the rate of addition of the stock solution to the media while gently vortexing or swirling the tube.[8] You can also try pre-warming the media to 37°C before adding the inhibitor. |
| High Final Concentration | The intended final concentration of the inhibitor may be above its solubility limit in the media. Perform a serial dilution to find the maximum soluble concentration. |
| High DMSO Concentration in Stock | If using a very concentrated stock, the small volume added may not disperse quickly enough. Try making an intermediate dilution of your stock in DMSO before adding it to the media. |
| "Salting Out" Effect | The high salt concentration in the media is causing the inhibitor to precipitate. Consider using a culture medium with a lower salt concentration if your cells can tolerate it. |
Guide 2: Precipitate Observed After Incubation
Symptom: The inhibitor solution is clear initially but a precipitate forms after incubation at 37°C.
| Possible Cause | Solution |
| Temperature-Dependent Solubility | The inhibitor may be less soluble at 37°C than at room temperature. Try preparing the final dilution at 37°C and visually inspect for precipitation before adding to cells. |
| Inhibitor Instability | The inhibitor may be degrading over time in the culture medium, and the degradation products are precipitating. Check the stability of your compound in media over your experimental time course. |
| Interaction with Serum Proteins | The inhibitor may be binding to proteins in the fetal bovine serum (FBS) and precipitating. Try reducing the serum concentration if your experiment allows. |
| pH Shift | The pH of the culture medium may be changing during incubation, affecting the inhibitor's solubility. Ensure your incubator's CO2 levels are stable and the medium is properly buffered. |
Experimental Protocols
Protocol 1: Preparation and Storage of Inhibitor Stock Solutions
-
Determine the appropriate solvent: Check the manufacturer's datasheet for the recommended solvent (e.g., DMSO, ethanol).
-
Weigh the inhibitor: Carefully weigh the required amount of inhibitor powder.
-
Dissolve the inhibitor: Add the appropriate volume of solvent to the inhibitor to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the solution thoroughly. If the inhibitor is difficult to dissolve, you can use a water bath sonicator for 10-15 minutes.[8] Gentle warming (up to 37°C) can also be used for some compounds, but check the manufacturer's recommendations to avoid degradation.[8]
-
Sterile filter (optional but recommended): If the stock solution will be added directly to sterile culture media, it is best to sterile filter it through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).[1][11]
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C as recommended.[4]
Protocol 2: Resolving Precipitates Using Ultrasonication
-
Identify the precipitated solution: Observe the culture medium for any visible precipitate.
-
Prepare for sonication: Place the tube or plate containing the precipitated solution in a water bath sonicator.
-
Sonicate: Sonicate the solution for 15-30 minutes. The energy from the sound waves can help to break up the precipitate and redissolve the compound.[8]
-
Inspect the solution: After sonication, visually inspect the solution to see if the precipitate has dissolved. You can also check a small aliquot under a microscope.
-
Use immediately: If the precipitate has dissolved, use the solution immediately as the compound may precipitate again over time.
Note: This method may not be suitable for all compounds, as sonication can potentially degrade some molecules. It is best to test this on a small scale first.
Data Presentation
Table 1: General DMSO Tolerance for Common Cell Lines
| Cell Line | Tissue of Origin | Generally Tolerated DMSO Concentration (24-72h) | Notes |
| HEK293 | Human Embryonic Kidney | ≤ 0.5% | Some studies show minimal effects up to 1%. |
| HeLa | Human Cervical Cancer | ≤ 0.5% | Highly proliferative, may be more resilient. |
| A549 | Human Lung Carcinoma | ≤ 0.5% | |
| MCF-7 | Human Breast Adenocarcinoma | ≤ 0.25% | Can be sensitive to higher concentrations.[12] |
| PC-3 | Human Prostate Adenocarcinoma | ≤ 0.5% | |
| U-87 MG | Human Glioblastoma | ≤ 0.5% | |
| Jurkat | Human T-cell Leukemia | ≤ 1% | Suspension cells may show different sensitivities. |
| HepG2 | Human Hepatocellular Carcinoma | ≤ 0.6% | Can be sensitive to DMSO-induced toxicity.[7] |
| MDA-MB-231 | Human Breast Adenocarcinoma | ≤ 0.6% | [7] |
Disclaimer: This table provides general guidelines. It is crucial to determine the specific DMSO tolerance for your cell line and experimental conditions.
Table 2: Solubility of Selected Kinase Inhibitors in Cell Culture Media
| Inhibitor | Target(s) | Solubility in DMSO | General Aqueous/Media Solubility |
| Gefitinib | EGFR | ≥ 50 mg/mL | Poorly soluble |
| Erlotinib | EGFR | ≥ 46 mg/mL | Very slightly soluble |
| Lapatinib | EGFR, HER2 | ≥ 43 mg/mL | Practically insoluble in water |
| Imatinib | BCR-Abl, c-KIT, PDGFR | ≥ 71 mg/mL | Slightly soluble in water |
| Dasatinib | BCR-Abl, SRC family | ≥ 28 mg/mL | Very slightly soluble in water |
| Staurosporine | Broad-spectrum kinase | ~5 mg/mL | Poorly soluble in water |
Note: The aqueous/media solubility is a general guide. The exact solubility will depend on the specific media formulation, pH, and temperature.
Visualizations
Caption: Troubleshooting workflow for inhibitor precipitation.
Caption: The "Salting Out" Effect.
Caption: Impact of Temperature on Inhibitor Solubility.
References
- 1. publish.obsidian.md [publish.obsidian.md]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Sterile Filtration Strategies [merckmillipore.com]
- 6. lifetein.com [lifetein.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. fastercapital.com [fastercapital.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. Sterile filtration of liquid solutions [protocols.io]
- 12. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
duration of Pip5K1C-IN-2 treatment for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Pip5K1C-IN-2. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for starting experiments with this compound?
A1: this compound is a highly potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) with a reported IC50 of 5.9 nM[1]. For initial cell-based assays, it is advisable to start with a concentration range that brackets this IC50 value. A typical starting range would be from 1 nM to 1 µM. For example, you could test concentrations of 1 nM, 10 nM, 100 nM, and 1000 nM (1 µM) to determine the optimal effective concentration for your specific cell line and assay. As a reference, another PIP5K1C inhibitor, UNC3230 (IC50 = 41 nM), has been used at 100 nM to significantly reduce PIP2 levels in dorsal root ganglia neurons[2]. Given the higher potency of this compound, you may observe effects at lower concentrations.
Q2: What is the optimal duration of treatment with this compound?
A2: The optimal treatment duration is highly dependent on the specific biological question, the cell type, and the half-life of the target protein and its downstream effectors.
-
Short-term treatment (minutes to hours): For studying acute effects on PIP5K1C signaling, such as the immediate reduction in phosphatidylinositol 4,5-bisphosphate (PIP2) levels, a short treatment duration of 15 minutes to 4 hours may be sufficient[3].
-
Long-term treatment (24 to 72 hours): To observe downstream cellular consequences of PIP5K1C inhibition, such as changes in cell proliferation, adhesion, or gene expression, a longer incubation period of 24 to 72 hours is often necessary. For instance, in a study involving a different PIP5K1C inhibitor, cells were treated for 72 hours to assess the impact on cell viability[4].
It is recommended to perform a time-course experiment (e.g., 4, 8, 24, 48, and 72 hours) to determine the optimal time point for your specific experimental endpoint.
Q3: What is the mechanism of action of this compound?
A3: While the specific publication for this compound does not detail its mechanism of action, many small molecule kinase inhibitors that target the ATP-binding site are ATP-competitive[5]. A similar, well-characterized PIP5K1C inhibitor, UNC3230, is an ATP-competitive inhibitor[6][7]. This means it competes with ATP for binding to the kinase, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI(4)P).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect | Inhibitor concentration is too low: The concentration of this compound may not be sufficient to inhibit the target in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the EC50 for your assay. |
| Treatment duration is too short: The downstream effects of PIP5K1C inhibition may require a longer time to manifest. | Conduct a time-course experiment (e.g., 4, 24, 72 hours) to identify the optimal treatment duration. | |
| Poor inhibitor solubility or stability: The inhibitor may have precipitated out of the culture medium or degraded over time. | Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and does not exceed the solubility limit of the compound. Visually inspect the media for any signs of precipitation. Consider using pre-warmed media for dilution. | |
| Observed Cellular Toxicity | Inhibitor concentration is too high: High concentrations of the inhibitor or the solvent (e.g., DMSO) can be toxic to cells. | Lower the concentration of this compound. Ensure the final concentration of the solvent is not cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxicity threshold. |
| Off-target effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to toxicity. | Use the lowest effective concentration determined from your dose-response experiments. If available, test a structurally related but inactive control compound to confirm that the observed effects are due to PIP5K1C inhibition. | |
| Variability between experiments | Inconsistent inhibitor preparation: The inhibitor stock solution may not be prepared or stored correctly, leading to variations in its effective concentration. | Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C as recommended by the manufacturer. Always use freshly diluted inhibitor for each experiment. |
| Cell culture conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response to the inhibitor. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase when the experiment is initiated. Use the same batch of serum for a set of experiments. |
Data Presentation
Table 1: Properties of PIP5K1C Inhibitors
| Inhibitor | IC50 | Mechanism of Action | Molecular Weight | CAS Number |
| This compound | 5.9 nM | Not explicitly stated, likely ATP-competitive | 399.85 g/mol | 3060954-34-6[1] |
| UNC3230 | 41 nM[2] | ATP-competitive[6][7] | 344.43 g/mol | 1031602-63-7 |
Table 2: Recommended Starting Conditions for Cell-Based Assays with this compound
| Parameter | Recommended Starting Range | Notes |
| Concentration | 1 nM - 1 µM | A dose-response curve is essential to determine the optimal concentration for your specific cell line and assay. |
| Treatment Duration | 4 - 72 hours | The optimal time will depend on the biological endpoint being measured. A time-course experiment is recommended. |
| Vehicle Control | DMSO | The final DMSO concentration should be kept low (e.g., <0.5%) and be consistent across all experimental conditions, including the untreated control. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol provides a general framework for determining the effective concentration range of this compound that impacts cell viability. This can be adapted for other endpoint assays.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a standard method such as the MTT or MTS assay, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: Mechanism of PIP5K1C inhibition by this compound.
Caption: General experimental workflow for inhibitor studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pip5K1C Inhibitors: Pip5K1C-IN-2 vs. UNC3230
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C): Pip5K1C-IN-2 and UNC3230. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction to PIP5K1C and its Inhibitors
Phosphatidylinositol-4-phosphate 5-kinase type 1C (PIP5K1C), also known as PIP5Kγ, is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). PI(4,5)P₂ is a key second messenger involved in a multitude of cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking. Dysregulation of PIP5K1C activity has been implicated in various pathological conditions, including cancer and chronic pain, making it an attractive therapeutic target.[1]
This guide focuses on two small molecule inhibitors of PIP5K1C:
-
This compound: A recently developed, highly potent and selective inhibitor.
-
UNC3230: A well-characterized, selective, and ATP-competitive inhibitor that has been instrumental in elucidating the role of PIP5K1C in pain signaling.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and UNC3230, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency against PIP5K1C
| Inhibitor | IC₅₀ (nM) | Assay Method | Reference |
| This compound | 5.9 | Biochemical Kinase Assay | [3] |
| UNC3230 | ~41 | Microfluidic Mobility Shift Assay | [2][4] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases (Inhibition >50% at 1 µM) | Selectivity Assay | Reference |
| This compound | Highly selective with minimal off-target effects reported. | KiNativ™ | [5] |
| UNC3230 | PIP4K2C | KINOMEscan™ | [2][6] |
Note: Detailed kinase selectivity data can be found in the supplementary information of the respective publications.
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 5. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
Validating Pip5K1C Inhibition: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetic methods used to validate the inhibition of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C), a critical lipid kinase. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to equip researchers with the necessary information to select and implement the most suitable genetic validation strategy for their studies.
Introduction to Pip5K1C and its Role in Cellular Signaling
Pip5K1C is a key enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial phospholipid second messenger.[1] PIP2 is integral to a multitude of cellular processes, including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1][2] The hydrolysis of PIP2 by phospholipase C (PLC) generates two other second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.[1][3] Given its central role in cellular signaling, Pip5K1C has emerged as a potential therapeutic target for various diseases, including chronic pain.[3][4]
Genetic Approaches for Validating Pip5K1C Inhibition
Genetic validation is a powerful tool to probe the function of a target protein and mimic the effects of its pharmacological inhibition. The primary genetic methods employed to study Pip5K1C inhibition include heterozygous knockout (haploinsufficiency), conditional knockout, and RNA interference (shRNA/siRNA).
Comparison of Genetic Approaches
| Genetic Approach | Description | Advantages | Disadvantages | Typical Applications |
| Heterozygous Knockout (Pip5k1c+/-) | One of the two alleles of the Pip5k1c gene is inactivated, leading to a reduction in Pip5K1C protein levels. | - Mimics a partial loss-of-function, which can be more physiologically relevant than a complete knockout.[3] - Allows for the study of gene dosage effects. | - Potential for compensatory mechanisms from the remaining functional allele. - The degree of protein reduction can vary. | - Investigating the role of Pip5K1C in physiological processes like pain signaling.[3] |
| Conditional Knockout (cKO) | The Pip5k1c gene is flanked by loxP sites ("floxed") and is excised in specific tissues or at specific times upon expression of Cre recombinase.[1][4] | - Allows for tissue-specific and temporally controlled gene inactivation.[4] - Bypasses embryonic lethality observed with global knockout.[1][5] | - Cre expression can sometimes have off-target effects or be "leaky." - Incomplete knockout can occur. | - Studying the role of Pip5K1C in specific cell types or developmental stages, such as in sensory neurons or during adulthood.[4] |
| shRNA/siRNA Knockdown | Short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) are introduced into cells to induce the degradation of Pip5K1C mRNA, leading to a transient reduction in protein expression.[6][7] | - Relatively quick and easy to implement in cultured cells.[7] - Allows for dose-dependent knockdown by using different shRNA/siRNA concentrations. | - Knockdown is often incomplete and transient.[6] - Potential for off-target effects, where other mRNAs are unintentionally targeted. | - Rapidly assessing the cellular phenotype of Pip5K1C depletion in vitro.[6] |
Quantitative Data on the Effects of Pip5K1C Genetic Inhibition
The following table summarizes key quantitative findings from studies utilizing genetic approaches to inhibit Pip5K1C function.
| Genetic Model | Tissue/Cell Type | Parameter Measured | Observed Effect | Reference |
| Pip5k1c+/- Mice | Dorsal Root Ganglia (DRG) Neurons | PIP2 Levels | ~50% reduction compared to wild-type. | [3] |
| Pip5k1c+/- Mice | DRG Neurons | LPA-evoked Calcium Response (Area Under the Curve) | Significantly blunted compared to wild-type. | [3] |
| Pip5k1c+/- Mice | DRG Neurons | 17-PT PGE2-evoked Calcium Response (Area Under the Curve) | Significantly blunted compared to wild-type. | [3] |
| Mesenchymal Stem Cell-specific cKO Mice (4-month-old) | Femur (Trabecular Bone) | Bone Mineral Density (BMD) | Significantly reduced compared to control. | [1] |
| Mesenchymal Stem Cell-specific cKO Mice (4-month-old) | Femur (Trabecular Bone) | Bone Volume/Total Volume (BV/TV) | Significantly reduced compared to control. | [1] |
| Mesenchymal Stem Cell-specific cKO Mice (4-month-old) | Femur (Trabecular Bone) | Bone Formation Rate (BFR) | Significantly reduced compared to control. | [1] |
| siRNA Knockdown | HepG2 Cells | PIP2 Levels | No significant change observed. | [8] |
Note: The lack of change in PIP2 levels in HepG2 cells after siRNA knockdown may be due to compensatory mechanisms or the specific experimental conditions.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Pip5K1C
This protocol provides a general framework for generating Pip5K1C knockout cell lines using the CRISPR-Cas9 system.
1. sgRNA Design and Cloning:
- Design two or more single guide RNAs (sgRNAs) targeting an early exon of the Pip5K1C gene using a publicly available design tool.
- Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pX458).[9]
2. Transfection:
- Transfect the Cas9-sgRNA plasmid into the target cell line using a suitable transfection reagent.
3. Single-Cell Cloning:
- Two to three days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells (if using a vector like pX458) or by limiting dilution.
4. Validation of Knockout:
- Expand the single-cell clones.
- Extract genomic DNA and perform PCR to amplify the targeted region.
- Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
- Confirm the absence of Pip5K1C protein expression by Western blotting.
shRNA-Mediated Knockdown of Pip5K1C
This protocol outlines the general steps for transiently knocking down Pip5K1C expression using shRNA.
1. shRNA Plasmid Preparation:
- Obtain or clone shRNA constructs targeting Pip5K1C mRNA in a suitable expression vector (e.g., pLKO.1). It is recommended to test multiple shRNA sequences.
2. Lentivirus Production (for stable knockdown):
- Co-transfect the shRNA plasmid with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
- Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
3. Transduction/Transfection:
- For transient knockdown: Transfect the shRNA plasmid directly into the target cells.
- For stable knockdown: Transduce the target cells with the lentiviral particles.
4. Selection and Validation:
- If the shRNA vector contains a selection marker (e.g., puromycin resistance), select for transduced/transfected cells.
- Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting 48-72 hours post-transfection/transduction.[6]
Rescue Experiment
Rescue experiments are crucial to confirm that the observed phenotype is a direct result of the target gene's inhibition.
1. Genetic Inhibition:
- Utilize a Pip5k1c knockout or knockdown model that exhibits a clear and measurable phenotype (e.g., blunted calcium signaling in Pip5k1c+/- neurons).[3]
2. Re-introduction of the Gene Product or Downstream Effector:
- In the case of Pip5K1C, the direct product, PIP2, can be delivered to the cells.
- Incubate the Pip5k1c+/- neurons with a carrier and excess PIP2 prior to the experiment.[3]
3. Phenotypic Analysis:
- Measure the previously characterized phenotype (e.g., calcium signaling) and compare it to both the wild-type and the untreated knockout/knockdown cells. A successful rescue will show a restoration of the wild-type phenotype.[3]
Visualizing Key Concepts
Signaling Pathway of Pip5K1C
Caption: Pip5K1C signaling pathway.
Experimental Workflow for Genetic Validation of Pip5K1C Inhibition
References
- 1. Loss of phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (Pip5k1c) in mesenchymal stem cells leads to osteopenia by impairing bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional deletion of Pip5k1c in sensory ganglia and effects on nociception and inflammatory sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
Validating PIP5K1C Inhibition: A Comparative Guide to siRNA Knockdown and Small Molecule Inhibitors
In the landscape of drug discovery and target validation, researchers employ various techniques to ascertain the specific role of a protein in a biological pathway. This guide provides a comparative analysis of two key methodologies for studying the function of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C): siRNA-mediated knockdown and pharmacological inhibition. This comparison is crucial for researchers in drug development to confirm that the effects of a small molecule inhibitor are indeed due to its interaction with the intended target.
PIP5K1C is a lipid kinase that plays a critical role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3] PIP2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[2][3] Given its involvement in various physiological and pathological processes such as pain signaling, cancer progression, and cell migration, PIP5K1C has emerged as a promising therapeutic target.[1][4][5]
This guide will delve into the experimental data and protocols that underpin the validation of PIP5K1C inhibitors, using siRNA knockdown as a benchmark for on-target effects.
Comparative Data on PIP5K1C Inhibition
The following tables summarize quantitative data from studies comparing the effects of the PIP5K1C inhibitor UNC3230 with siRNA-mediated knockdown of PIP5K1C in various cell lines.
| Cell Line | Treatment | Effect on Cell Growth/Viability | Reference |
| SUM159 (Triple-Negative Breast Cancer) | siRNA against PIP5K1C (20 nM) | Significant reduction in cell growth | [6] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | siRNA against PIP5K1C (20 nM) | Significant reduction in cell growth | [6] |
| SUM159 | UNC3230 (10 µM) | Significant reduction in cell growth | [6] |
| MDA-MB-231 | UNC3230 (10 µM) | Significant reduction in cell growth | [6] |
| HFF1 (Human Foreskin Fibroblast) | siRNA against PIP5K1C | No effect on cell proliferation or death in the absence of other stressors | [7] |
| HFF1 | UNC3230 | No effect on cell viability in the absence of other stressors | [7] |
| A375 (Melanoma) | siRNA against PIP5K1C | Did not affect WX8-induced cytoplasmic vacuolization | [7] |
| Parameter | UNC3230 | Reference |
| IC50 | ~41 nM | [1][8] |
| Mode of Inhibition | ATP-competitive | [9][10] |
| Ki | 23 nM | [9][10] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key experiments used to compare siRNA knockdown and inhibitor effects on PIP5K1C.
1. siRNA Transfection Protocol
This protocol outlines the general steps for transiently knocking down PIP5K1C expression using siRNA.
-
Cell Seeding: Plate cells in a 24-well plate the day before transfection to achieve 60-80% confluency at the time of transfection.[11]
-
siRNA Preparation: Dilute PIP5K1C-specific siRNA and a non-targeting control siRNA to a working concentration of 10 µM in RNase-free water.[11][12] For some applications, a pool of multiple siRNAs targeting the same gene can be used.[12]
-
Complex Formation:
-
For each well, dilute the siRNA stock in a serum-free medium like Opti-MEM®.[11]
-
In a separate tube, dilute a transfection reagent such as Lipofectamine™ RNAiMAX in Opti-MEM®.[11]
-
Combine the diluted siRNA and diluted transfection reagent and incubate for 5 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[11]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.[11]
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.[13][14]
2. Cell Viability/Growth Assay (WST-1 Assay)
This assay is used to assess the effect of PIP5K1C inhibition on cell proliferation.
-
Treatment: Seed cells in a 96-well plate and treat with either PIP5K1C siRNA (and a negative control) or the PIP5K1C inhibitor UNC3230 (and a vehicle control, e.g., DMSO) at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
3. Western Blotting for PIP5K1C Expression
This technique is used to confirm the reduction of PIP5K1C protein levels following siRNA treatment.
-
Cell Lysis: Lyse the transfected cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for PIP5K1C.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Visualizing Pathways and Workflows
PIP5K1C Signaling Pathway
The following diagram illustrates the central role of PIP5K1C in the synthesis of PIP2 and its subsequent involvement in downstream signaling cascades.
Caption: PIP5K1C catalyzes the formation of PIP2, a key signaling molecule.
Experimental Workflow for Target Validation
This workflow outlines the steps to validate that the effects of a PIP5K1C inhibitor are on-target.
Caption: Workflow for validating on-target effects of a PIP5K1C inhibitor.
Logical Framework for Comparison
This diagram illustrates the logical relationship between using siRNA and small molecule inhibitors for target validation.
Caption: Logic of using two methods to confirm a target's role in a phenotype.
By employing both siRNA-mediated knockdown and pharmacological inhibition, researchers can more confidently attribute a specific cellular phenotype to the modulation of PIP5K1C activity. This dual approach is a cornerstone of rigorous target validation in modern drug discovery.
References
- 1. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. PIP5K1C phosphatidylinositol-4-phosphate 5-kinase type 1 gamma [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Potency Showdown: A Comparative Guide to Pip5K1C Inhibitors Pip5K1C-IN-1 and Pip5K1C-IN-2
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of the potency and selectivity of two novel inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C): Pip5K1C-IN-1 and Pip5K1C-IN-2. This document summarizes key quantitative data, outlines experimental methodologies for potency and selectivity determination, and visualizes the relevant biological pathway and experimental workflows.
At a Glance: Potency and Selectivity
Pip5K1C-IN-1 and this compound have emerged as potent and selective inhibitors of Pip5K1C, a lipid kinase implicated in various cellular processes, including signal transduction, cell adhesion, and migration. Dysregulation of Pip5K1C activity has been linked to diseases such as cancer and chronic pain, making it an attractive therapeutic target.
The following table summarizes the in vitro potency of Pip5K1C-IN-1 (also known as compound 30) and this compound (also known as compound 33) against human Pip5K1C.
| Compound | Synonym | IC50 (nM) |
| Pip5K1C-IN-1 | Compound 30 | 0.80[1] |
| This compound | Compound 33 | 5.9[1][2] |
Table 1: In Vitro Potency of Pip5K1C Inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using the ADP-Glo™ Kinase Assay.
Based on the IC50 values, Pip5K1C-IN-1 demonstrates approximately 7.4-fold greater potency in inhibiting Pip5K1C activity in vitro compared to this compound. Both compounds exhibit high selectivity for Pip5K1C, with minimal off-target effects on a panel of other lipid and protein kinases.[3]
Signaling Pathway of Pip5K1C
Pip5K1C plays a crucial role in the phosphoinositide signaling pathway by catalyzing the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] PI(4,5)P2 is a key second messenger that regulates a multitude of cellular functions.
Caption: Pip5K1C Signaling Pathway.
Experimental Methodologies
The potency and selectivity of Pip5K1C-IN-1 and this compound were determined using established in vitro assays. The following sections provide an overview of the experimental protocols.
Potency Determination: ADP-Glo™ Kinase Assay
The in vitro inhibitory activity of the compounds against Pip5K1C was quantified using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Protocol Overview:
-
Reaction Components: The assay is typically performed in a 384-well plate format. Each well contains the human Pip5K1C enzyme, the lipid substrate phosphatidylinositol 4-phosphate (PI(4)P), and varying concentrations of the test inhibitor (Pip5K1C-IN-1 or this compound).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, the activity of the Pip5K1C enzyme.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Selectivity Profiling: KiNativ™ Assay
The selectivity of Pip5K1C-IN-1 and this compound was assessed using the KiNativ™ cellular kinase profiling platform. This method measures the ability of a compound to bind to a large panel of kinases within a cell lysate.
Protocol Overview:
-
Cell Lysate Preparation: A cell lysate containing a broad range of native kinases is prepared.
-
Inhibitor Incubation: The cell lysate is incubated with the test inhibitor (Pip5K1C-IN-1 or this compound) at a specific concentration (e.g., 1 µM).
-
Biotinylated ATP/ADP Probe Labeling: A biotinylated ATP or ADP acyl phosphate probe is added to the lysate. This probe covalently labels the active site of kinases that are not occupied by the inhibitor.
-
Protein Digestion and Enrichment: The proteins in the lysate are digested into peptides. The biotin-labeled peptides are then enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched, labeled peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of the labeled peptide from each kinase is compared between the inhibitor-treated and control (DMSO-treated) samples. A reduction in the abundance of a labeled peptide in the presence of the inhibitor indicates that the compound binds to and inhibits that specific kinase. The results are typically expressed as a percentage of inhibition.
The high selectivity of Pip5K1C-IN-1 and this compound, as determined by this method, indicates that they have a low potential for off-target effects, which is a desirable characteristic for a therapeutic agent.[3]
Conclusion
Both Pip5K1C-IN-1 and this compound are highly potent and selective inhibitors of Pip5K1C. Pip5K1C-IN-1 exhibits superior in vitro potency with a sub-nanomolar IC50 value. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of these promising compounds in drug discovery and chemical biology research. The high selectivity of both inhibitors underscores their potential as valuable tools for elucidating the physiological and pathological roles of Pip5K1C.
References
A Head-to-Head Comparison: Unraveling the Effects of Pip5K1C-IN-2 and CRISPR/Cas9 on PIP5K1C Function
For researchers, scientists, and drug development professionals, understanding the nuances of target validation is paramount. This guide provides an objective comparison of two powerful techniques for studying the function of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C): the small molecule inhibitor Pip5K1C-IN-2 and the genetic disruption tool, CRISPR/Cas9.
This comprehensive analysis delves into the mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols to support your research and development endeavors.
At a Glance: this compound vs. CRISPR/Cas9
| Feature | This compound (UNC3230) | CRISPR/Cas9 Knockout |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of PIP5K1C kinase activity.[1][2][3][4] | Genetic disruption of the PIP5K1C gene, leading to loss of protein expression. |
| Effect on Protein | Inhibits enzymatic function, but the protein is still present. | Complete or near-complete absence of the PIP5K1C protein. |
| Temporal Control | Acute and reversible inhibition; effects are dose-dependent and washout is possible. | Chronic and generally irreversible loss of function in the targeted cell line. |
| Off-Target Effects | Potential for off-target kinase inhibition, though reported to be selective for PIP5K1C. | Potential for off-target gene editing, which can be minimized with careful gRNA design. |
| Cellular Compensation | Less likely to induce long-term compensatory mechanisms due to acute nature. | Cells may adapt to the chronic absence of the protein, leading to compensatory changes in signaling pathways.[5] |
| In Vivo Application | Can be administered systemically or locally to study effects in whole organisms.[1][6] | Requires generation of knockout animal models or targeted delivery of CRISPR/Cas9 components. |
Quantitative Comparison of Effects
The following tables summarize the reported quantitative effects of this compound and CRISPR/Cas9-mediated knockout on key cellular parameters. It is important to note that the data is compiled from different studies and experimental systems, which may contribute to variability.
Table 1: Effect on PIP2 Levels
| Method | System | Effect on PIP2 Levels | Reference |
| This compound (UNC3230) | Dorsal Root Ganglion (DRG) Neurons | ~45% reduction at 100 nM | [1][4] |
| Heterozygous Knockout (Pip5k1c+/-) | Mouse DRG | ~50% reduction | [7] |
| siRNA Knockdown | HepG2 Cells | No significant change in total PIP2 levels | [8] |
Table 2: Functional Consequences
| Method | System | Observed Functional Effect | Reference |
| This compound (UNC3230) | DRG Neurons | Attenuation of LPA-evoked calcium signaling | [1][2][3] |
| This compound (UNC3230) | Mouse Models of Chronic Pain | Reduction in thermal and mechanical hypersensitivity | [1][6] |
| Heterozygous Knockout (Pip5k1c+/-) | DRG Neurons | Blunted calcium responses to LPA and PGE2 | [7] |
| CRISPR/Cas9 Knockout | HFF1 Cells | Converted WX8-resistant cells into WX8-sensitive cells | [9] |
Signaling Pathway and Experimental Workflow
To visualize the context of these interventions, the following diagrams illustrate the PIP5K1C signaling pathway and a proposed experimental workflow for a direct comparison.
Caption: PIP5K1C Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Comparing this compound and CRISPR/Cas9.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell types and experimental conditions.
CRISPR/Cas9-Mediated Knockout of PIP5K1C
a. gRNA Design and Vector Construction:
-
Design two to four single guide RNAs (sgRNAs) targeting an early exon of the PIP5K1C gene using a publicly available design tool.[10][11][12]
-
Select gRNAs with high on-target scores and low off-target predictions.
-
Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., one containing a fluorescent reporter for cell sorting).
b. Transfection and Clonal Selection:
-
Transfect the Cas9-gRNA expression vector into the target cell line (e.g., HEK293) using a suitable transfection reagent.[4]
-
24-48 hours post-transfection, isolate single cells expressing the fluorescent reporter by fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones.
c. Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.[5][13][14]
-
Western Blot Analysis: Prepare whole-cell lysates from the clones and the parental cell line. Perform Western blotting using a validated antibody against PIP5K1C to confirm the absence of the protein.[15][16]
Quantification of Cellular PIP2 Levels
a. Mass Spectrometry (Gold Standard):
-
Lipid Extraction: Grow cells to confluency, then harvest and perform a lipid extraction using an acidified solvent mixture (e.g., chloroform/methanol/HCl).[17]
-
Derivatization (Optional but Recommended): For enhanced sensitivity, derivatize the extracted phosphoinositides.
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different phosphoinositide species, including PI(4,5)P2.[2][6][18]
b. Dot Blot Assay (Semi-Quantitative):
-
Lipid Extraction: Extract total lipids from an equal number of cells for each condition.
-
Membrane Spotting: Spot serial dilutions of the lipid extracts onto a nitrocellulose or PVDF membrane.[19]
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate with a primary antibody specific for PI(4,5)P2.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the dot intensity using image analysis software.[20]
-
c. Immunofluorescence Staining (Localization and Relative Levels):
-
Cell Fixation and Permeabilization: Grow cells on coverslips, fix with paraformaldehyde, and permeabilize with a gentle detergent like digitonin.[1][21]
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against PI(4,5)P2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a confocal microscope and quantify the fluorescence intensity in defined regions of interest.[22][23][24]
Functional Assay: LPA-Evoked Calcium Imaging
-
Cell Preparation: Plate cells on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence images before stimulation.
-
Stimulation: Add lysophosphatidic acid (LPA) to the cells and continuously record the fluorescence changes over time.[25][26][27]
-
Data Analysis: Calculate the ratio of fluorescence at the two excitation wavelengths (for Fura-2) or the change in fluorescence intensity to determine the relative intracellular calcium concentration.[28]
Conclusion
Both this compound and CRISPR/Cas9 are invaluable tools for dissecting the roles of PIP5K1C. The choice between them depends on the specific research question. This compound offers acute and reversible inhibition, making it ideal for studying the immediate consequences of enzymatic activity loss and for in vivo applications. CRISPR/Cas9 provides a complete and permanent loss of the protein, which is advantageous for studying the long-term consequences of PIP5K1C absence and for creating stable cellular models. However, researchers must be mindful of potential off-target effects and cellular compensation. By carefully considering the strengths and limitations of each approach and employing rigorous validation methods, researchers can confidently elucidate the multifaceted functions of PIP5K1C in health and disease.
References
- 1. Double immunostaining for PIP2 and phosphorylated ERK [protocols.io]
- 2. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]
- 3. PIP5K1C Knockout cell line (HCT-15) | Ubigene [ubigene.us]
- 4. PIP5K1C Knockout cell line (HEK293) - CD Biosynsis [biosynsis.com]
- 5. Novel PIP5K1C variant identified in a Chinese pedigree with lethal congenital contractural syndrome 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of phosphoinositides reveals strong enrichment of PIP2 in HIV-1 compared to producer cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIP5K1C Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchling.com [benchling.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PIP5K1C Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Loss of phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (Pip5k1c) in mesenchymal stem cells leads to osteopenia by impairing bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. static.igem.org [static.igem.org]
- 21. Immunofluorescence staining of phosphoinositides in primary mouse hippocampal neurons in dissociated culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ptglab.com [ptglab.com]
- 24. ibidi.com [ibidi.com]
- 25. researchgate.net [researchgate.net]
- 26. Diversity of Lysophosphatidic Acid Receptor-Mediated Intracellular Calcium Signaling in Early Cortical Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Pip5K1C-IN-2: A Comparative Analysis of Biochemical and Cellular Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular potency of Pip5K1C-IN-2, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C). The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Quantitative Data Summary
The following table summarizes the key potency values for this compound in both biochemical and cellular contexts.
| Parameter | Value | Assay Type | Source |
| Biochemical Potency (IC50) | 0.0059 µM | In vitro kinase assay | [1] |
| Cellular Engagement | 86% inhibition at 1 µM | KiNativ™ cellular kinase profiling in H1-HeLa cells |
Experimental Protocols
Biochemical Potency Assay: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Pip5K1C.
Methodology:
A common method to determine the biochemical potency of Pip5K1C inhibitors is a microfluidic mobility shift assay.
-
Reagents and Materials:
-
Recombinant human Pip5K1C enzyme
-
Fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate
-
ATP
-
Assay buffer (e.g., containing BSA, DTT, protease, and phosphatase inhibitors)
-
This compound (or other test compounds)
-
Microfluidic mobility shift assay platform
-
-
Procedure:
-
A solution of the Pip5K1C enzyme is pre-incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of a solution containing the fluorescently labeled PI(4)P substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped.
-
The reaction mixture is analyzed using a microfluidic mobility shift assay platform, which separates the fluorescently labeled substrate (PI(4)P) from the product (PI(4,5)P2) based on their different electrophoretic mobilities.
-
The amount of product formation is quantified by measuring the fluorescence intensity of the separated product.
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Potency Assay: Cellular Kinase Profiling (General Protocol)
Objective: To assess the ability of this compound to engage and inhibit Pip5K1C within a cellular environment.
Methodology:
While a specific EC50 value for this compound is not publicly available, the KiNativ™ platform provides a method to measure target engagement in a cellular context. A general approach to determine cellular potency could involve measuring the downstream consequences of Pip5K1C inhibition, such as changes in PI(4,5)P2 levels.
-
Reagents and Materials:
-
H1-HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Antibodies specific for PI(4,5)P2
-
ELISA or other immunoassay reagents
-
-
Procedure:
-
H1-HeLa cells are cultured to an appropriate density.
-
The cells are treated with various concentrations of this compound for a specified duration.
-
Following treatment, the cells are lysed to release intracellular components.
-
The concentration of PI(4,5)P2 in the cell lysates is quantified using a sensitive and specific method, such as a competitive ELISA.
-
The percentage of inhibition of PI(4,5)P2 production for each concentration of this compound is calculated relative to untreated control cells.
-
The EC50 value, the concentration of the inhibitor that causes a 50% reduction in PI(4,5)P2 levels, can then be determined by plotting the concentration-response data.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Pip5K1C and a general experimental workflow for assessing inhibitor potency.
Caption: Signaling pathway of Pip5K1C.
Caption: General experimental workflow.
References
Assessing the ATP-Competitive Nature of Pip5K1C-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pip5K1C-IN-2 and other known inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C), with a focus on assessing the ATP-competitive nature of these compounds. The information presented herein is intended to support research and drug development efforts targeting PIP5K1C, a crucial lipid kinase involved in various cellular processes.
Executive Summary
This compound is a highly potent and selective inhibitor of PIP5K1C, demonstrating an impressive IC50 value of 0.0059 µM.[1] While direct experimental evidence detailing its ATP-competitive nature is not currently available in the public domain, the common mechanism of action for kinase inhibitors, along with evidence from structurally similar compounds, suggests a high probability of an ATP-competitive binding mode. This guide will delve into the available data for this compound and compare it with other well-characterized PIP5K1C inhibitors, namely UNC3230 and UNI418, to provide a comprehensive assessment.
Comparison of Pip5K1C Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Target(s) | IC50 (PIP5K1C) | ATP-Competitive Nature | Key Features |
| This compound | PIP5K1C | 0.0059 µM[1] | Inferred to be ATP-competitive | Potent and selective PIP5K1C inhibitor. |
| UNC3230 | PIP5K1C, PIP4K2C | ~41 nM | Yes [2][3][4] | Well-characterized ATP-competitive inhibitor; selective over many other kinases.[4][5] |
| UNI418 | PIKfyve, PIP5K1C | 60.1 nM | Not specified | Dual inhibitor with antiviral activity.[6][7] |
Signaling Pathway and Inhibition
PIP5K1C plays a critical role in cell signaling by catalyzing the phosphorylation of phosphatidylinositol 4-phosphate (PIP) to phosphatidylinositol 4,5-bisphosphate (PIP2).[8][9] PIP2 is a key secondary messenger involved in a multitude of cellular functions, including signal transduction, cytoskeletal dynamics, and membrane trafficking. ATP-competitive inhibitors, as the name suggests, bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate.
Caption: ATP-competitive inhibition of the PIP5K1C signaling pathway.
Experimental Protocols
Determining the ATP-competitive nature of a kinase inhibitor is a critical step in its characterization. The following outlines a standard experimental protocol.
Protocol: ATP Competition Assay
This biochemical assay is designed to determine if an inhibitor competes with ATP for binding to the kinase. The core principle is to measure the inhibitor's IC50 value at various concentrations of ATP.
Materials:
-
Recombinant human PIP5K1C enzyme
-
This compound (or other inhibitor)
-
Phosphatidylinositol 4-phosphate (PIP) substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant PIP5K1C and the lipid substrate (PIP) in the kinase assay buffer.
-
Inhibitor Dilution Series: Create a serial dilution of this compound to be tested across a range of concentrations.
-
ATP Concentration Gradient: Prepare multiple sets of reaction wells, each with a different, fixed concentration of ATP (e.g., ranging from 0.1x to 10x the Km of ATP for PIP5K1C).
-
Reaction Initiation: To each well, add the enzyme/substrate mix and the inhibitor dilution. Initiate the kinase reaction by adding the corresponding concentration of ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature for a predetermined time to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (or ADP generated) using a suitable detection reagent and a microplate reader.
-
Data Analysis:
-
For each ATP concentration, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Analyze the shift in IC50 values with increasing ATP concentrations. A significant increase in the IC50 value as the ATP concentration rises is indicative of ATP-competitive inhibition.
-
The data can be further analyzed using the Cheng-Prusoff equation to determine the inhibitor's Ki (inhibition constant).
-
Caption: Workflow for an ATP competition assay.
Conclusion
While direct experimental validation is pending, the available evidence strongly suggests that this compound acts as an ATP-competitive inhibitor. Its high potency and selectivity make it a valuable tool for studying the cellular functions of PIP5K1C and a promising starting point for the development of novel therapeutics. Further biochemical and structural studies are warranted to definitively confirm its mechanism of action and to fully elucidate its interaction with the ATP-binding pocket of PIP5K1C. Researchers are encouraged to perform ATP competition assays as described in this guide to independently verify the ATP-competitive nature of this compound in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A dual inhibitor of PIP5K1C and PIKfyve prevents SARS-CoV-2 entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
Evaluating the In Vivo Efficacy of Pip5K1C-IN-2: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of Pip5K1C-IN-2 with alternative compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation of these inhibitors for therapeutic development.
Introduction to Pip5K1C and its Inhibition
Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C) is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking.[1][2] Dysregulation of Pip5K1C activity has been implicated in various pathological conditions, including chronic pain and cancer, making it an attractive therapeutic target.
This compound, also known as UNC3230, is a potent and selective inhibitor of Pip5K1C with a reported IC50 of approximately 41 nM.[3] In vivo studies have demonstrated its potential in alleviating pain hypersensitivity. This guide will compare the in vivo efficacy of this compound with other relevant kinase inhibitors, providing available experimental data and protocols to inform research and development decisions.
Comparative In Vivo Efficacy of Kinase Inhibitors
This section provides a comparative summary of the in vivo efficacy of this compound and alternative compounds in relevant disease models.
| Compound | Target(s) | Disease Model | Animal Model | Key Efficacy Findings | Reference(s) |
| This compound (UNC3230) | Pip5K1C | Chronic Pain (Neuropathic and Inflammatory) | Mouse | Attenuated thermal and mechanical hypersensitivity following intrathecal (2 nmol) or intraplantar administration. However, it was noted to have a narrow efficacy window and low solubility. | [4][5][6] |
| ISA-2011B | PIP5K1α | Prostate Cancer (Xenograft) | BALB/c Nude Mice | Significantly inhibited tumor growth (40 mg/kg, every second day). Tumors in treated mice were approximately 3-fold smaller than in the control group. | [7][8][9] |
| ISA-2011B | Triple-Negative Breast Cancer (Xenograft) | Nude Mice | Suppressed tumor growth and invasiveness. | [7] | |
| IITZ-01 | Autophagy Inhibitor | Triple-Negative Breast Cancer (Xenograft) | Not specified | Displayed potent antitumor action. | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language.
Pip5K1C Signaling Pathway in Nociception
Caption: Pip5K1C signaling in pain pathways.
Experimental Workflow for In Vivo Efficacy of this compound in a Pain Model
Caption: In vivo pain model workflow.
Experimental Workflow for In Vivo Efficacy of ISA-2011B in a Xenograft Model
Caption: In vivo xenograft model workflow.
Detailed Experimental Protocols
In Vivo Pain Models for this compound (UNC3230) Efficacy
Animal Model: Adult male C57BL/6J mice are commonly used.[6]
Pain Induction:
-
Neuropathic Pain: Spared nerve injury (SNI) model or intrathecal administration of lysophosphatidic acid (LPA).[4]
-
Inflammatory Pain: Intraplantar injection of Complete Freund's Adjuvant (CFA) or capsaicin.[4][10]
Drug Administration:
-
Intrathecal (i.t.) Injection: A direct injection into the spinal canal. For UNC3230, a dose of 2 nmol has been reported.[4]
-
Intraplantar (i.pl.) Injection: A direct injection into the hind paw.
Behavioral Assays:
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.[4][10]
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates mechanical allodynia.[4][10]
General Procedure:
-
Acclimatize mice to the testing environment.
-
Establish baseline measurements for thermal and mechanical sensitivity before pain induction.
-
Induce the pain model (e.g., SNI surgery or CFA injection).
-
After the development of hypersensitivity, administer this compound or vehicle control.
-
Measure thermal and mechanical sensitivity at various time points post-administration.
-
Analyze the data to determine the effect of the inhibitor on pain-related behaviors compared to the control group.
In Vivo Xenograft Models for ISA-2011B Efficacy
Animal Model: Immunocompromised mice, such as BALB/c nude mice, are used to prevent rejection of human tumor cells.[7][11]
Cell Lines:
Tumor Implantation:
-
Cancer cells are cultured in appropriate media.
-
A specific number of cells (e.g., 1-5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
Drug Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
ISA-2011B is administered, for example, at a dose of 40 mg/kg via intraperitoneal injection every other day.[7][11]
-
The vehicle control group receives the same volume of the vehicle used to dissolve the compound.
Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).[7][8]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors can be further processed for immunohistochemistry (IHC) to analyze protein expression (e.g., Ki-67 for proliferation) or for western blotting to assess downstream signaling pathways.[7][8]
Conclusion
This compound (UNC3230) has demonstrated in vivo efficacy in rodent models of chronic pain, suggesting that targeting Pip5K1C is a viable strategy for the development of novel analgesics. However, its noted limitations, such as a narrow therapeutic window and low solubility, highlight the need for further optimization.[1][4] In comparison, the PIP5K1α inhibitor, ISA-2011B, has shown robust anti-tumor efficacy in preclinical cancer models, with more extensive quantitative in vivo data available.[7][8] The autophagy inhibitor IITZ-01 also shows promise in cancer models, though its mechanism is not a direct inhibition of Pip5K1C.[1][2]
The selection of an appropriate inhibitor and the design of in vivo studies will depend on the specific therapeutic area of interest. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to design and interpret their own in vivo efficacy studies targeting Pip5K1C and related pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy study | Drug development and evaluation | CRO [oncodesign-services.com]
- 4. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. The role of PIP5K1α/pAKT and targeted inhibition of growth of subtypes of breast cancer using PIP5K1α inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeted inhibition of ERα signaling and PIP5K1α/Akt pathways in castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Review of Known PIP5K1C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (PIP5K1C) is a critical enzyme in cellular signaling, catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). This lipid second messenger plays a pivotal role in a multitude of cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking.[1] The dysregulation of PIP5K1C activity has been implicated in various diseases, most notably chronic pain and cancer, making it an attractive therapeutic target. This guide provides a comprehensive comparison of known small molecule inhibitors of PIP5K1C, presenting key quantitative data, detailed experimental methodologies for their characterization, and visual representations of the associated signaling pathways and experimental workflows.
Inhibitor Comparison
The following table summarizes the key pharmacological data for the most well-characterized PIP5K1C inhibitors.
| Inhibitor | Chemical Structure | IC50 (PIP5K1C) | Ki (PIP5K1C) | Selectivity Profile |
| UNC3230 | 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide | ~41 nM | 23 nM | ATP-competitive. Also inhibits PIP4K2C. Does not significantly inhibit other lipid kinases, including PI3Ks. |
| UNI418 | 4-quinazolinamine derivative | 60.1 nM | Not Reported | Dual inhibitor of PIP5K1C and PIKfyve (Kd = 0.78 nM). Also shows activity against PIP5K1B (IC50 = 60.7 nM) and partial inhibition of PIP5K1A. |
| PIP5K1C-IN-1 (Compound 30) | Bicyclic pyrazole derivative | 0.80 nM | Not Reported | Highly selective for PIP5K1C over a panel of other lipid and protein kinases. |
| PIP5K1C-IN-2 (Compound 33) | Bicyclic pyrazole derivative | 5.9 nM | Not Reported | Potent and selective inhibitor of PIP5K1C. |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the PIP5K1C signaling pathway and a general experimental workflow for inhibitor screening.
Caption: PIP5K1C phosphorylates PI(4)P to generate PI(4,5)P2, a key signaling lipid.
Caption: General workflow for the identification and characterization of PIP5K1C inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of PIP5K1C inhibitors are provided below.
Microfluidic Mobility Shift Assay (for primary screening and IC50 determination)
This assay identifies inhibitors of PIP5K1C by measuring the enzymatic conversion of a fluorescently labeled substrate.[2]
-
Principle: The assay relies on the separation of the fluorescently labeled substrate, phosphatidylinositol 4-phosphate (PI(4)P), from the product, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), in a microfluidic chip based on their different electrophoretic mobilities. The change in the ratio of product to substrate fluorescence indicates enzyme activity.[2]
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing the PIP5K1C enzyme in the assay buffer.
-
Add the test compound (inhibitor) at various concentrations.
-
Initiate the kinase reaction by adding the fluorescently labeled PI(4)P substrate and ATP.[2]
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding EDTA).
-
Load the samples onto the microfluidic chip.
-
Apply an electric field to separate the substrate and product based on their mobility.
-
Detect the fluorescence of the separated substrate and product.
-
Calculate the percent conversion of substrate to product to determine the enzyme activity and the inhibitory effect of the compound.
-
ADP-Glo™ Kinase Assay (for IC50 determination and selectivity profiling)
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[3]
-
Principle: The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[4]
-
Materials:
-
Procedure:
-
Set up the kinase reaction in a multi-well plate containing PIP5K1C, PI(4)P substrate, kinase buffer, and the test compound.
-
Initiate the reaction by adding ATP.[3]
-
Incubate for a specific time at room temperature.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Cellular Thermal Shift Assay (CETSA) (for target engagement)
CETSA is used to verify that an inhibitor binds to its intended target, PIP5K1C, within a cellular context.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
-
Materials:
-
Cultured cells expressing PIP5K1C.
-
Test inhibitor.
-
Lysis buffer.
-
Instrumentation for heating samples (e.g., PCR cycler).
-
Method for protein quantification (e.g., Western blotting or mass spectrometry).
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Lyse the cells to obtain a protein lysate (for lysate-based CETSA) or use intact cells.
-
Aliquot the lysate or cell suspension and heat the aliquots to a range of different temperatures.
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble PIP5K1C in each sample using a method like Western blotting with a specific antibody.
-
Plot the amount of soluble PIP5K1C as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Measurement of Cellular PI(4,5)P2 Levels
This assay determines the functional effect of the inhibitor on the production of PI(4,5)P2 in cells.
-
Principle: Cellular lipids are extracted and the amount of PI(4,5)P2 is quantified, often using an ELISA-based method or mass spectrometry. A decrease in PI(4,5)P2 levels in inhibitor-treated cells compared to control cells indicates effective inhibition of PIP5K1C activity.
-
Materials:
-
Cultured cells.
-
Test inhibitor.
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl).
-
PI(4,5)P2 quantification kit (e.g., ELISA kit) or mass spectrometer.
-
-
Procedure:
-
Treat cultured cells with the inhibitor or vehicle control for a specified time.
-
Wash the cells and then extract the total lipids using an appropriate solvent mixture.
-
Separate the organic and aqueous phases. The lipids will be in the organic phase.
-
Dry the lipid extract.
-
Resuspend the lipids in an appropriate buffer.
-
Quantify the amount of PI(4,5)P2 using a competitive ELISA where a PI(4,5)P2-binding protein is used, or by a targeted mass spectrometry approach.
-
Normalize the PI(4,5)P2 levels to the total amount of lipid or protein in the sample.
-
Conclusion
The development of potent and selective PIP5K1C inhibitors is an active area of research with significant therapeutic potential. The compounds and methodologies described in this guide provide a framework for the continued discovery and characterization of novel PIP5K1C inhibitors. The presented data highlights the diversity of chemical scaffolds capable of inhibiting PIP5K1C and the importance of rigorous experimental validation to ascertain their potency, selectivity, and cellular efficacy. Future efforts will likely focus on improving the selectivity profiles of these inhibitors and evaluating their therapeutic utility in preclinical and clinical settings.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 2. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. ulab360.com [ulab360.com]
- 5. ulab360.com [ulab360.com]
Safety Operating Guide
Navigating the Disposal of Pip5K1C-IN-2: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is essential to be outfitted with the appropriate personal protective equipment. Standard laboratory practice dictates the use of chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[1] All handling of Pip5K1C-IN-2 should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the same caution as any other research-grade chemical compound. The following steps outline a general procedure for its safe disposal:
-
Consult Institutional Guidelines : Before initiating disposal, consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and requirements for chemical waste disposal.[2][3][4]
-
Segregation of Waste : Chemical waste must be segregated by hazard class to prevent dangerous reactions.[2][5] this compound should not be mixed with incompatible materials such as strong acids, bases, or oxidizing agents.[1] It is recommended to collect it as a separate waste stream unless directed otherwise by your EH&S department.
-
Container Selection : Use a designated, leak-proof container that is compatible with the chemical.[5] The original container, if empty and in good condition, can be an appropriate choice.[6] Ensure the container is tightly sealed to prevent spills or the release of vapors.[5]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation. Proper labeling is crucial for identification and safe handling by waste management personnel.
-
Storage of Waste : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general lab traffic and sources of ignition. Ensure secondary containment is used to capture any potential leaks.[4]
-
Arrange for Pickup : Contact your institution's hazardous waste management program to schedule a pickup for the full waste container.[4] Do not dispose of this compound down the drain or in regular trash.[2][4]
Key Chemical Information and Safety Data
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes known information relevant to its handling and disposal.
| Property | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Formula | C20H19ClFN5O | [7] |
| Molecular Weight | 399.85 | [7] |
| Known Hazards | Not classified as dangerous goods for transport (DOT, IMDG, IATA). However, standard precautions for handling chemical compounds should be taken. May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and skin irritation. | [1] |
| Storage | Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions. | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By following these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Guide to Handling Pip5K1C-IN-2
Essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent and selective Pip5K1C inhibitor, Pip5K1C-IN-2. This guide provides a comprehensive operational and disposal plan to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Eye/Face Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A dedicated, disposable lab coat should be worn over personal clothing. It should be changed regularly and immediately if contaminated. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator or higher should be used when handling the solid compound or when there is a potential for aerosol generation. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure to this compound.
1. Designated Work Area:
-
All work with this compound, both in solid and solution form, should be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure for weighing.
-
The work area should be clearly labeled as a "Potent Compound Handling Area."
2. Compound Handling:
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure to prevent the dispersal of fine powders.
-
Dissolving: To dissolve the compound, add the solvent to the vial containing the pre-weighed solid. Avoid transferring the solid if possible. If transfer is necessary, use appropriate tools within the containment of a fume hood.
-
General Handling: Always handle solutions of this compound with care to avoid splashes and aerosol formation. Use a calibrated positive displacement pipette for accurate and safe liquid handling.
3. Spill and Emergency Procedures:
-
In case of a small spill, decontaminate the area using an appropriate solvent (e.g., 70% ethanol) and absorbent pads. All materials used for cleanup should be disposed of as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated weighing papers, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a sealed and labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Needles and other sharps used for handling the compound should be disposed of in a designated sharps container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a general workflow for assessing the inhibitory activity of this compound on its target kinase, PIP5K1C.
Caption: A typical workflow for determining the in vitro potency of a kinase inhibitor.
PIP5K1C Signaling Pathway
The diagram below provides a simplified overview of the signaling pathway involving PIP5K1C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
